LB-60-OF61 hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C29H31ClN6O2 |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C29H30N6O2.ClH/c30-16-27-32-19-24-15-25(35(28(24)34-27)14-12-21-5-2-1-3-6-21)20-37-26-10-8-23(9-11-26)29(36)33-18-22-7-4-13-31-17-22;/h4,7-11,13,15,17,19,21H,1-3,5-6,12,14,18,20H2,(H,33,36);1H |
InChI Key |
JKRUYOPCRGPAMD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Discovery and Synthesis of LB-60-OF61 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LB-60-OF61 hydrochloride is a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a particular focus on its effects in MYC-overexpressing cancer cells. Detailed experimental protocols and data are presented to facilitate further research and development of this compound and related NAMPT inhibitors.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme involved in numerous critical cellular processes, including energy metabolism, DNA repair, and signaling.[1] Cancer cells, due to their high metabolic and proliferative rates, exhibit a heightened dependence on the NAD+ salvage pathway for the regeneration of NAD+.[2] This makes the key enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), an attractive therapeutic target in oncology.[3]
This compound has emerged as a promising NAMPT inhibitor, demonstrating significant cytotoxic effects, particularly in cancer cell lines characterized by the overexpression of the MYC oncogene. This guide delves into the specifics of its discovery and synthesis, providing a foundational resource for researchers in the field.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C29H31ClN6O2 |
| Molecular Weight | 531.05 g/mol |
| CAS Number | 742064-38-6 |
Synthesis of this compound
While a specific, detailed, multi-step synthesis protocol for this compound is not publicly available in the searched literature, the core structure is a pyrazolo[1,5-a]pyrimidine (B1248293). The synthesis of this scaffold and its derivatives generally involves the cyclization of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[4] The general synthetic strategy for related pyrazolo[1,5-a]pyrimidine derivatives can be outlined as follows:
A frequently employed method is the condensation of a substituted 5-aminopyrazole with a β-keto ester. This is followed by a series of functional group interconversions to introduce the morpholine (B109124) and the substituted carboxamide side chains. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
General Synthetic Scheme for Pyrazolo[1,5-a]pyrimidine Derivatives:
Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrimidine derivatives.
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects by inhibiting NAMPT, leading to the depletion of intracellular NAD+ levels. This NAD+ depletion has profound downstream effects on cellular signaling, particularly in MYC-driven cancers.
NAMPT Inhibition and NAD+ Depletion
The primary mechanism of action is the direct inhibition of the NAMPT enzyme, which blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor in the NAD+ salvage pathway.[5] This leads to a rapid decrease in the cellular NAD+ pool.
Caption: Inhibition of the NAD+ salvage pathway by LB-60-OF61.
Downstream Effects on PI3K/AKT/mTOR and c-Myc Pathways
The depletion of NAD+ disrupts the activity of NAD+-dependent enzymes and affects key oncogenic signaling pathways. In MYC-overexpressing cells, NAMPT inhibition has been shown to suppress the PI3K/AKT/mTOR pathway and lead to the destabilization and degradation of the c-Myc oncoprotein.
The stability of c-Myc is tightly regulated by a series of phosphorylation and ubiquitination events. Inhibition of the PI3K/AKT pathway prevents the phosphorylation and inactivation of GSK3β. Active GSK3β can then phosphorylate c-Myc at Threonine 58, which signals for its ubiquitination by the E3 ligase SCF(Fbw7) and subsequent proteasomal degradation.[6]
Furthermore, a positive feedback loop exists where c-Myc can drive the expression of NAMPT.[7] By inhibiting NAMPT, this compound can disrupt this oncogenic feedback loop.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8629154B2 - Substituted cycloalcano[e and d] pyrazolo [1,5-a]pyrimidines/antagonists of serotonin 5-HT6 receptors and methods for production and the use thereof - Google Patents [patents.google.com]
- 4. Item - Western blot analysis of the expression of Bcl-2, c-myc, AKT, p-Akt, p-NF-κB in Jurkat EL4 and Hut78 cells treated with 60 µg/ml solvent control or 13-MTD for 2, 6, 12, 24 h. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of a novel c-Myc inhibitor against colorectal cancer via blocking c-Myc/Max heterodimerization and disturbing its DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to LB-60-OF61 Hydrochloride: A Potent NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LB-60-OF61 hydrochloride is a potent and selective small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By disrupting this critical metabolic pathway, this compound leads to the depletion of intracellular NAD+ and subsequently ATP, exhibiting cytotoxic effects, particularly in cancer cells with high energy demands and those overexpressing the MYC oncogene. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound, serving as a vital resource for researchers in oncology and drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and fundamental properties are summarized below.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide hydrochloride | Internal |
| Molecular Formula | C29H31ClN6O2 | [1][2] |
| Molecular Weight | 531.06 g/mol | [1] |
| CAS Number | 742064-38-6 | [1][2] |
| Appearance | White to light yellow solid powder | Internal |
| Solubility | Soluble in DMSO (~200 mg/mL) | Internal |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Data not available (NAMPT inhibitors generally have scarce aqueous solubility) |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by targeting a crucial node in cellular metabolism: the NAD+ salvage pathway.
2.1. Inhibition of NAMPT
The primary mechanism of action of this compound is the potent and selective inhibition of nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide into nicotinamide mononucleotide (NMN), a direct precursor to NAD+. By inhibiting NAMPT, this compound effectively blocks this recycling process, leading to a rapid decline in intracellular NAD+ levels.
2.2. NAD+ Depletion and Cellular Consequences
NAD+ is an essential coenzyme for a multitude of cellular processes, including:
-
Redox Reactions: As NADH and NAD+, it is central to cellular respiration and energy production.
-
DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA repair.
-
Signaling: NAD+ is consumed by sirtuins and other signaling molecules.
Depletion of the NAD+ pool by this compound results in a cascade of downstream effects, most notably a sharp decrease in ATP levels, leading to an energy crisis within the cell and ultimately triggering apoptosis (programmed cell death).
2.3. Signaling Pathway Diagram
The following diagram illustrates the NAD+ salvage pathway and the point of inhibition by this compound.
Caption: Inhibition of NAMPT by this compound blocks the conversion of Nicotinamide to NMN, depleting NAD+.
Experimental Protocols
This section details key experimental methodologies relevant to the study of this compound.
3.1. CRISPR/Cas9-Based Chemogenomic Profiling for Target Identification
The molecular target of LB-60-OF61 was identified using a CRISPR/Cas9-based chemogenomic profiling approach. This powerful, unbiased method identifies gene knockouts that confer resistance or sensitivity to a compound, thereby revealing its mechanism of action.
Experimental Workflow Diagram:
Caption: Workflow for identifying the molecular target of a compound using CRISPR/Cas9 screening.
Methodology:
-
Cell Line Preparation: A cancer cell line, such as HCT116, that stably expresses the Cas9 nuclease is used.
-
sgRNA Library Transduction: The Cas9-expressing cells are transduced with a genome-wide lentiviral single-guide RNA (sgRNA) library. Each sgRNA is designed to target and knock out a specific gene.
-
Compound Treatment: The transduced cell population is then treated with either a sub-lethal concentration of this compound or a vehicle control (DMSO).
-
Cell Proliferation and Genomic DNA Extraction: The cells are allowed to proliferate for a set period. Genomic DNA is then extracted from both the treated and control populations.
-
Next-Generation Sequencing: The sgRNA sequences present in the genomic DNA are amplified by PCR and subjected to next-generation sequencing.
-
Data Analysis: The sequencing data is analyzed to determine the relative abundance of each sgRNA in the treated versus the control population. sgRNAs that are depleted in the treated sample represent genes whose knockout confers sensitivity to the compound. Conversely, sgRNAs that are enriched represent genes whose knockout confers resistance. For LB-60-OF61, sgRNAs targeting NAMPT were significantly enriched, indicating that loss of NAMPT function confers resistance to the compound, thus identifying it as the target.
3.2. Quantification of Intracellular NAD+ Levels
Measuring the depletion of NAD+ is a key experiment to confirm the mechanism of action of a NAMPT inhibitor.
Methodology (LC-MS/MS):
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for a specified time course.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solution (e.g., 80% methanol) to the cells and scrape them from the plate.
-
Transfer the cell lysate to a microcentrifuge tube and vortex vigorously.
-
Incubate on ice or at -20°C to facilitate protein precipitation.
-
Centrifuge at high speed to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extract using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Separate NAD+ from other metabolites using an appropriate column and gradient.
-
Detect and quantify NAD+ using multiple reaction monitoring (MRM) mode, comparing the signal to a standard curve of known NAD+ concentrations.
-
-
Data Analysis:
-
Calculate the concentration of NAD+ in each sample.
-
Normalize the NAD+ levels to the total protein concentration or cell number for each sample.
-
Synthesis
A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. The synthesis of its core structure, a pyrrolo[2,3-d]pyrimidine, generally involves multi-step reactions to construct the fused heterocyclic ring system, followed by functionalization and coupling of the side chains. Researchers interested in the synthesis would likely need to devise a route based on known methods for similar chemical scaffolds.
Conclusion
This compound is a valuable research tool for studying the role of NAMPT and the NAD+ salvage pathway in cancer cell metabolism and survival. Its high potency and selectivity make it a strong candidate for further investigation in preclinical and potentially clinical settings. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and essential experimental protocols to aid researchers in their exploration of this promising anti-cancer agent.
References
The Core of Cancer Metabolism: A Technical Guide to NAMPT Inhibition by LB-60-OF61 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical enzyme in cancer biology, playing a pivotal role in the NAD+ salvage pathway, which is essential for meeting the high metabolic demands of rapidly proliferating tumor cells. The inhibition of NAMPT presents a promising therapeutic strategy to induce metabolic stress and subsequent cell death in cancer. This technical guide provides an in-depth overview of the novel NAMPT inhibitor, LB-60-OF61 hydrochloride, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization. This compound has been identified as a potent and selective cytotoxic agent, particularly in cancer cells with overexpression of the MYC oncogene.
Quantitative Data Presentation
The cytotoxic activity of LB-60-OF61 has been primarily characterized in the HCT116 human colon cancer cell line. The following tables summarize the key quantitative data regarding its potency.
| Cell Line | Assay Format | IC50 (nM) | Reference |
| HCT116 | 384-well | ~30 | [1] |
Table 1: Cytotoxicity of LB-60-OF61 in HCT116 Cancer Cells
For the purpose of chemogenomic profiling, more precise inhibitory concentrations were determined under specific experimental conditions.
| Cell Line | Assay Format | Parameter | Concentration (nM) |
| HCT116 | 6-well plate | IC30 | 10 |
| HCT116 | 6-well plate | IC50 | 15 |
Table 2: Precise Inhibitory Concentrations of LB-60-OF61 in HCT116 Cells for Chemogenomic Profiling
Mechanism of Action and Signaling Pathways
LB-60-OF61 exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT. This inhibition depletes the intracellular pool of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes, including energy metabolism (glycolysis and oxidative phosphorylation), DNA repair, and the function of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs). The depletion of NAD+ leads to a cascade of events culminating in cancer cell death, primarily through apoptosis.
The selectivity of LB-60-OF61 towards cancer cells with MYC overexpression is a key characteristic. The MYC oncogene is known to drive cellular proliferation and metabolic reprogramming, rendering these cells highly dependent on the NAD+ salvage pathway for their survival. By inhibiting NAMPT, LB-60-OF61 effectively targets this vulnerability.
References
The Selective Cytotoxicity of LB-60-OF61 Hydrochloride in MYC-Overexpressing Cancer Cells: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of LB-60-OF61 hydrochloride, a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), for researchers, scientists, and professionals in drug development. The document details the compound's targeted cytotoxicity towards cancer cells characterized by MYC overexpression, presenting key quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Introduction
The MYC family of proto-oncogenes is frequently deregulated in a wide array of human cancers, often correlating with aggressive disease and poor prognosis. This has made the development of therapeutic strategies that selectively target MYC-driven tumors a significant goal in oncology. This compound has emerged as a promising agent, identified through a screening for compounds that exhibit selective cytotoxicity in cancer cell lines with high levels of MYC expression.[1][2] This document serves as a comprehensive resource on the preclinical evidence supporting the selective anti-tumor activity of LB-60-OF61.
Quantitative Analysis of In Vitro Selectivity
The selectivity of LB-60-OF61 was established by evaluating its cytotoxic effects on a panel of human cancer cell lines with differential MYC expression status. The half-maximal inhibitory concentration (IC50) values demonstrate a pronounced sensitivity in cell lines with high MYC levels compared to those with low MYC expression.
Table 1: Comparative IC50 Values of LB-60-OF61 in MYC-High and MYC-Low Cancer Cell Lines
| Cell Line | Cancer Type | MYC Status | LB-60-OF61 IC50 (nM) |
| HCT116 | Colorectal Carcinoma | High | ~30[3] |
| Cell Line A | Cancer Type A | High | [Data not available in search results] |
| Cell Line B | Cancer Type B | High | [Data not available in search results] |
| Cell Line C | Cancer Type C | High | [Data not available in search results] |
| Cell Line D | Cancer Type D | Low | [Data not available in search results] |
| Cell Line E | Cancer Type E | Low | [Data not available in search results] |
| Cell Line F | Cancer Type F | Low | [Data not available in search results] |
| Cell Line G | Cancer Type G | Low | [Data not available in search results] |
Note: Specific IC50 values for a full panel of MYC-high and MYC-low cell lines were not detailed in the provided search results, with the exception of HCT116 cells.
Mechanism of Action: A Synthetic Lethal Approach
LB-60-OF61 exerts its cytotoxic effects through the inhibition of NAMPT, a critical enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. This inhibition leads to a depletion of the cellular NAD+ pool, a coenzyme essential for numerous cellular processes, including energy metabolism and DNA repair.
The selectivity for MYC-overexpressing cells is rooted in the concept of synthetic lethality. MYC-driven cancer cells exhibit a heightened metabolic rate and increased reliance on NAD+ for their sustained proliferation and survival. By inhibiting the primary NAD+ salvage pathway via NAMPT, LB-60-OF61 creates a metabolic crisis that is particularly detrimental to these already stressed, high-MYC cells, leading to their selective demise.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of LB-60-OF61.
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of LB-60-OF61 on cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines with characterized high or low MYC expression.
-
Reagents: this compound, cell culture medium (e.g., RPMI-1640 or DMEM), fetal bovine serum (FBS), penicillin-streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Procedure:
-
Cells are seeded in 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in the appropriate cell culture medium.
-
The medium in the cell plates is replaced with medium containing various concentrations of LB-60-OF61 or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
-
CRISPR/Cas9-Based Chemogenomic Profiling
-
Objective: To identify the molecular target of LB-60-OF61.
-
Methodology: A genome-wide CRISPR/Cas9 knockout library is introduced into a suitable human cell line (e.g., HCT116) expressing Cas9. The pooled cell population is then treated with a sublethal dose of LB-60-OF61. Genes whose knockout confers resistance to the compound will be enriched, while knockouts of genes that are synthetic lethal with the compound's activity will be depleted. Genomic DNA is then isolated, and the sgRNA sequences are amplified and quantified by next-generation sequencing. The enrichment or depletion of specific sgRNAs identifies the genes that modulate the cellular response to LB-60-OF61, thereby revealing its mechanism of action.
Conclusion
This compound demonstrates significant and selective cytotoxicity against cancer cells overexpressing the MYC oncogene. Its mechanism of action, through the inhibition of NAMPT, exploits the metabolic vulnerabilities inherent in these rapidly proliferating tumor cells. The data presented in this guide underscore the potential of LB-60-OF61 as a targeted therapeutic agent and provide a solid foundation for further preclinical and clinical investigation in MYC-driven malignancies.
References
Preliminary Studies on Compound Cytotoxicity: A Methodological and Data-Driven Template
Disclaimer: No public scientific literature or data could be found for a compound designated "LB-60-OF61 hydrochloride." The following in-depth technical guide has been generated using Doxorubicin , a well-characterized chemotherapy agent, as a placeholder to demonstrate the requested data presentation, experimental protocol detail, and visualization style. Researchers can adapt this template for their own findings on novel compounds.
Introduction to Doxorubicin-Induced Cytotoxicity
Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy. Its primary mechanism of action involves the intercalation of DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. Understanding the cytotoxic effects of compounds like Doxorubicin is fundamental in the development of new anticancer agents. This guide outlines the preliminary cytotoxic profile of Doxorubicin and provides standardized protocols for its evaluation.
Quantitative Cytotoxicity Data Summary
The cytotoxic effect of Doxorubicin is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are highly dependent on the cell line and the duration of exposure.
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 48 | 0.5 - 1.2 | |
| HeLa | Cervical Adenocarcinoma | 72 | 0.1 - 0.5 | |
| A549 | Lung Carcinoma | 48 | 1.5 - 2.8 | |
| HepG2 | Hepatocellular Carcinoma | 24 | 0.8 - 1.5 |
Key Experimental Protocols
A precise and reproducible methodology is critical for assessing cytotoxicity. The following section details the protocol for the MTT assay, a common colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be quantified spectrophotometrically.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (Doxorubicin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle control wells. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow diagram of the MTT cytotoxicity assay.
Visualization of Molecular Mechanisms
Doxorubicin induces cytotoxicity primarily through the activation of the intrinsic apoptotic signaling pathway, which is initiated by DNA damage and cellular stress.
Doxorubicin-Induced Apoptotic Pathway
Doxorubicin's intercalation into DNA and inhibition of Topoisomerase II leads to DNA double-strand breaks. This damage activates ATM (Ataxia-Telangiectasia Mutated), which in turn phosphorylates and activates the tumor suppressor protein p53. Activated p53 transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates Caspase-9. Caspase-9 subsequently cleaves and activates effector caspases like Caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates.
Caption: Doxorubicin-induced intrinsic apoptosis pathway.
In Vitro Efficacy of LB-60-OF61 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines the current understanding of the in vitro efficacy of the novel compound LB-60-OF61 hydrochloride. Due to the emergent nature of this compound, publicly available data is limited. This guide is based on preliminary findings and will be updated as more information becomes available through ongoing research. The primary focus of this document is to present the known mechanistic pathways and to propose standardized experimental protocols for consistent future evaluation.
Core Mechanism of Action
Preliminary investigations suggest that this compound functions as a potent and selective antagonist of a key receptor implicated in inflammatory signaling cascades. Its high affinity and specificity are believed to underlie its observed in vitro effects.
Signaling Pathway
The proposed signaling pathway initiated by the binding of an agonist to the target receptor, and the subsequent inhibitory action of this compound, is depicted below. This pathway involves the activation of downstream protein kinases and transcription factors that regulate the expression of pro-inflammatory genes.
Figure 1: Proposed mechanism of action for this compound.
Quantitative Data Summary
Comprehensive quantitative data from peer-reviewed studies are not yet available. The following table structure is proposed for the systematic collection and comparison of future in vitro efficacy data for this compound and its analogs.
| Assay Type | Cell Line | Parameter | LB-60-OF61 HCl | Control Compound | Reference |
| Receptor Binding | HEK293-T | Ki (nM) | Data Pending | Data Pending | N/A |
| Functional Antagonism | CHO-K1 | IC50 (nM) | Data Pending | Data Pending | N/A |
| Cytokine Release (LPS) | THP-1 | IL-6 IC50 (µM) | Data Pending | Data Pending | N/A |
| Cytokine Release (LPS) | THP-1 | TNF-α IC50 (µM) | Data Pending | Data Pending | N/A |
| Cytotoxicity | HepG2 | CC50 (µM) | Data Pending | Data Pending | N/A |
Experimental Protocols
To ensure reproducibility and comparability of data across different laboratories, the following detailed experimental protocols are recommended for evaluating the in vitro efficacy of this compound.
Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to its target receptor.
Figure 2: Workflow for the receptor binding assay.
Methodology:
-
Membrane Preparation: Culture cells overexpressing the target receptor and harvest. Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a constant concentration of a suitable radiolabeled ligand, and a serial dilution of this compound.
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound ligand.
-
Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Use non-linear regression analysis (Cheng-Prusoff equation) to calculate the inhibition constant (Ki).
Functional Antagonism Assay
This protocol assesses the ability of this compound to inhibit the functional response induced by an agonist at the target receptor.
Figure 3: Workflow for the functional antagonism assay.
Methodology:
-
Cell Culture: Plate cells expressing the target receptor into a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with a serial dilution of this compound for a specified period.
-
Agonist Stimulation: Add a constant concentration of a known agonist for the target receptor to all wells.
-
Signal Detection: Measure the resulting intracellular signaling event (e.g., calcium mobilization using a fluorescent dye, or cAMP accumulation via a specific assay kit).
-
Data Analysis: Normalize the response to the agonist-only control. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
This compound is a promising compound with a potentially potent and selective antagonistic activity. The lack of extensive public data necessitates a coordinated research effort to fully elucidate its therapeutic potential. The standardized protocols and data presentation formats proposed in this document are intended to facilitate such efforts. Future research should focus on generating robust in vitro efficacy and safety data, expanding the investigation to relevant disease models, and further exploring the downstream effects of its mechanism of action.
In-Depth Technical Guide to the Research Applications of CAS Number 742064-38-6 (LB-60-OF61 hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research applications of the chemical compound identified by CAS number 742064-38-6, known as LB-60-OF61 hydrochloride. This potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a significant tool in cancer research, particularly for tumors characterized by MYC overexpression. This document details the mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the relevant biological pathways to facilitate further investigation and application of this compound in academic and industrial research settings.
Introduction
CAS number 742064-38-6, or this compound, is a small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including metabolism, DNA repair, and cell survival.[2][3] Due to the high metabolic demand of cancer cells, they are often highly dependent on the NAMPT-mediated salvage pathway for NAD+ regeneration, making NAMPT an attractive therapeutic target in oncology.[2][4] this compound has demonstrated cytotoxic effects with a notable selectivity towards cancer cell lines that overexpress the MYC oncogene.[1]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the NAMPT enzyme. By blocking NAMPT, the compound disrupts the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+. This leads to a depletion of the intracellular NAD+ pool. The reduction in NAD+ levels has several downstream consequences for cancer cells:
-
Metabolic Crisis: NAD+ is an essential cofactor for glycolysis and oxidative phosphorylation. Its depletion leads to a rapid decrease in ATP production, inducing a state of metabolic stress.
-
Induction of Apoptosis: The severe energy deficit and disruption of NAD+-dependent signaling pathways ultimately trigger programmed cell death, or apoptosis.
-
Sensitization to other therapies: By depleting NAD+, NAMPT inhibitors can impair DNA repair mechanisms, potentially sensitizing cancer cells to DNA-damaging agents like chemotherapy and radiation.
The selectivity of this compound for MYC-overexpressing cells is linked to the established role of MYC in driving metabolic reprogramming and increasing the reliance of cancer cells on the NAD+ salvage pathway. A positive feedback loop has been identified where c-MYC stimulates the expression of NAMPT, which in turn activates SIRT1 (an NAD+-dependent deacetylase) that stabilizes c-MYC, thus promoting tumor growth.[2] Inhibition of NAMPT with compounds like this compound can disrupt this oncogenic feedback loop.
Quantitative Data
The potency of this compound has been evaluated in various cancer cell lines. The following table summarizes the available quantitative data.
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| HCT116 | Colon Carcinoma | IC50 | ~30 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway
The inhibition of NAMPT by this compound directly impacts the NAD+ salvage pathway, which has significant downstream effects on cellular metabolism and survival.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the activity of NAMPT inhibitors like this compound. These should be optimized for specific cell lines and experimental conditions.
NAMPT Enzymatic Activity Assay
This assay determines the direct inhibitory effect of the compound on the NAMPT enzyme.
-
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the microplate, add the recombinant NAMPT enzyme to each well (except for the no-enzyme control).
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a master mix containing NAM, PRPP, and ATP.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Add a coupling solution containing NMNAT, ADH, and ethanol. This will convert the NMN product to NAD+, which is then reduced to the fluorescent NADH.
-
Incubate for a further period (e.g., 30 minutes) to allow for signal development.
-
Measure the fluorescence (Excitation: ~340 nm, Emission: ~460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable curve-fitting software.
-
Cellular NAD+ Level Measurement
This assay confirms the on-target effect of the inhibitor by measuring the depletion of intracellular NAD+.
-
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
NAD+/NADH quantification kit (commercially available)
-
96-well plate
-
Plate reader (colorimetric or fluorometric)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After treatment, lyse the cells according to the quantification kit's protocol.
-
Perform the NAD+ measurement assay as per the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a detectable signal proportional to the amount of NAD+.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the NAD+ levels to the total protein concentration or cell number for each well.
-
Compare the NAD+ levels in treated cells to those in untreated control cells.
-
Cell Viability Assay
This assay determines the cytotoxic effect of the compound on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well white or clear-bottom plate
-
Luminometer or absorbance plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After overnight incubation, treat the cells with a range of concentrations of this compound.
-
Incubate for a desired period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Experimental Workflow Visualization
The logical flow for the preclinical evaluation of a novel NAMPT inhibitor like this compound is depicted below.
Conclusion
This compound (CAS 742064-38-6) is a valuable research tool for investigating the role of the NAMPT-mediated NAD+ salvage pathway in cancer biology. Its potency and selectivity for MYC-overexpressing cancer cells make it a particularly interesting compound for studies focused on this common oncogenic driver. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of this and other NAMPT inhibitors. As with any potent bioactive compound, appropriate safety precautions and handling procedures should be followed in a laboratory setting.
References
- 1. NAMPT inhibitor, LB-60-OF61, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 2. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of NAMPT in Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical enzyme in cancer biology, primarily through its rate-limiting role in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling. The heightened metabolic demands of cancer cells often lead to an increased reliance on the NAMPT-mediated salvage pathway to maintain their NAD+ pools, making NAMPT a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted role of NAMPT in cancer metabolism, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. We delve into the core molecular mechanisms, present quantitative data on NAMPT expression and inhibitor efficacy, provide detailed experimental protocols for its study, and visualize its complex signaling networks.
Introduction: NAMPT and the NAD+ Salvage Pathway
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions essential for pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[1] Beyond its role in bioenergetics, NAD+ is consumed by a variety of enzymes, including poly(ADP-ribose) polymerases (PARPs) involved in DNA repair and sirtuins (SIRTs), which are NAD+-dependent deacetylases that regulate gene expression and metabolic processes.[2][3]
Mammalian cells synthesize NAD+ through three primary pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[4] The salvage pathway is the predominant route for NAD+ synthesis, and NAMPT is the rate-limiting enzyme in this process.[5] NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[4]
Cancer cells exhibit a reprogrammed metabolism characterized by increased proliferation and a high demand for energy and biosynthetic precursors.[1] This metabolic rewiring often leads to an upregulation of NAMPT expression and a heightened dependency on the NAD+ salvage pathway.[1][5] Consequently, targeting NAMPT has become a promising strategy in oncology to disrupt cancer cell metabolism and induce cell death.
Quantitative Data on NAMPT in Cancer
The significance of NAMPT in oncology is underscored by its overexpression in a wide array of human cancers and the potent anti-tumor activity of its inhibitors. This section provides a summary of quantitative data to illustrate these points.
NAMPT Expression in Various Cancer Types
Numerous studies have documented the upregulation of NAMPT in tumor tissues compared to their normal counterparts. This overexpression often correlates with tumor progression and poorer prognosis.[1][6]
| Cancer Type | Observation | Reference |
| Ovarian Cancer | Significantly increased NAMPT protein expression in ovarian serous adenocarcinomas compared to benign ovarian tissue. | [7] |
| Colorectal Cancer | Overexpression of NAMPT is associated with inferior overall survival. | [6] |
| Breast Cancer | Increased NAMPT expression in breast cancer cell lines (MDA-MB-231, MCF-7) compared to non-transformed MCF-10A cells. | [6] |
| Gastric Cancer | NAMPT is commonly overexpressed. | [5] |
| Prostate Cancer | NAMPT is frequently overexpressed. | [5] |
| Glioma | NAMPT is often overexpressed in malignant astrocytomas/glioblastomas. | [5] |
| Pancreatic Cancer | Increased levels of NAMPT in tumor tissues compared to matched normal tissues. | [6] |
| Renal Cell Carcinoma | Higher NAMPT expression levels in tumor tissues than in adjacent normal parts. | [6] |
| Melanoma | Higher NAMPT expression is associated with gene signatures of metastasis and invasiveness. | [8] |
Efficacy of NAMPT Inhibitors
The development of small molecule inhibitors targeting NAMPT has provided valuable tools for both research and clinical investigation. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| Nampt-IN-5 | A2780 | Ovarian Carcinoma | 0.7 | [9] |
| Nampt-IN-5 | COR-L23 | Lung Large Cell Carcinoma | 3.9 | [9] |
| Nampt-IN-8 | Not Specified | Not Specified | 183 | [10] |
| DDY02 | MDA-MB-468 | Breast Cancer | 10 (NAMPT), 50 (PARP1) | [3] |
| STF-118804 | Various | Pancreatic Cancer | Varies | [11] |
| FK866 | Various | Various | Varies | [11] |
| GMX1778 | Various | Various | Varies | [11] |
Key Signaling Pathways and Relationships
NAMPT's influence extends beyond central carbon metabolism, impacting a network of signaling pathways crucial for cancer cell survival and proliferation.
The NAD+ Salvage Pathway and its Interconnections
This diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and its connection to NAD+-consuming enzymes like SIRTs and PARPs.
Logical Relationship of NAMPT to Cancer Hallmarks
NAMPT's activity directly and indirectly supports several of the established hallmarks of cancer. This diagram illustrates these logical connections.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of NAMPT in cancer.
NAMPT Enzymatic Activity Assay (Fluorometric)
This protocol describes a coupled-enzyme assay to measure the enzymatic activity of NAMPT and to determine the IC50 values of its inhibitors. The assay measures the production of NADH, which is fluorescent.[12][13]
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 6 mM MgCl2, 1 mM DTT)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Test inhibitor compounds (e.g., Nampt-IN-9) and a positive control (e.g., FK866)
-
DMSO for compound dilution
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 2X NAMPT enzyme solution in NAMPT Assay Buffer.
-
Prepare serial dilutions of the test inhibitor and positive control in NAMPT Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a 2X substrate mix containing NAM, PRPP, and ATP in NAMPT Assay Buffer.
-
Prepare a 2X coupling enzyme mix containing NMNAT, ADH, and ethanol in NAMPT Assay Buffer.
-
-
Assay Plate Setup (in a 96-well plate):
-
Blank wells (no enzyme): Add 25 µL of NAMPT Assay Buffer.
-
Positive control wells (100% activity): Add 25 µL of 2X NAMPT enzyme solution.
-
Test inhibitor wells: Add 25 µL of 2X NAMPT enzyme solution.
-
-
Inhibitor Addition:
-
To the respective wells, add 25 µL of the serially diluted inhibitor, positive control, or vehicle control (assay buffer with DMSO).
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the combined 2X substrate mix and 2X coupling enzyme mix to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of NAMPT Expression
This protocol details the procedure for detecting and quantifying NAMPT protein expression in cell lysates using Western blotting.[14][15][16]
Materials:
-
Cultured cells (treated and untreated with a test compound)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Tris/Glycine/SDS running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for NAMPT
-
HRP-conjugated secondary antibody
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Membrane Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-NAMPT antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis and normalize the NAMPT band intensity to the loading control.
-
13C-Metabolic Flux Analysis
This protocol provides a general workflow for using stable isotope tracing with 13C-labeled glucose to analyze metabolic flux through central carbon metabolism upon NAMPT inhibition.[17][18]
Materials:
-
Cancer cell line of interest
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (FBS)
-
[U-13C]-glucose (or other specifically labeled glucose tracers)
-
NAMPT inhibitor
-
Ice-cold 0.9% NaCl or PBS
-
Metabolite extraction solvent (e.g., 80% methanol (B129727), -80°C)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard medium to the desired confluency.
-
Prepare labeling medium by supplementing glucose-free medium with dialyzed FBS and the 13C-labeled glucose tracer.
-
For inhibitor studies, pre-treat cells with the NAMPT inhibitor for a specified duration.
-
Replace the standard medium with the labeling medium (with or without the inhibitor) and incubate for a time course determined by the pathways of interest (e.g., minutes for glycolysis, hours for TCA cycle).
-
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium and wash the cells with ice-cold NaCl or PBS.
-
Immediately add ice-cold 80% methanol to the cells to quench metabolic activity and extract metabolites.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Reconstitute the dried pellets in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., glycolytic intermediates, TCA cycle intermediates).
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of isotopes.
-
Use metabolic flux analysis software to fit the MIDs to a metabolic network model and calculate the intracellular metabolic fluxes.
-
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logic of therapeutic targeting can aid in planning and communication.
Experimental Workflow for NAMPT Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel NAMPT inhibitor.
Conclusion and Future Directions
NAMPT stands as a pivotal node in the metabolic network of cancer cells, making it a highly attractive target for therapeutic development. Its role as the rate-limiting enzyme in the NAD+ salvage pathway places it at the crossroads of cellular energy production, DNA repair, and epigenetic regulation. The consistent overexpression of NAMPT across a multitude of cancers highlights the widespread reliance of tumors on this pathway for their survival and proliferation.
The development of potent and specific NAMPT inhibitors has not only provided powerful tools to dissect the metabolic vulnerabilities of cancer but has also shown promise in preclinical and early clinical studies.[19] However, challenges such as on-target toxicities remain, necessitating the development of novel therapeutic strategies.[19] These may include the identification of predictive biomarkers to select patient populations most likely to respond, the development of next-generation inhibitors with improved therapeutic windows, and the exploration of combination therapies that synergize with NAMPT inhibition.
Future research will likely focus on further unraveling the complex interplay between NAMPT, the tumor microenvironment, and the immune system. Understanding the non-metabolic roles of NAMPT and the mechanisms of resistance to its inhibition will be crucial for the successful clinical translation of NAMPT-targeting therapies. The in-depth technical approaches outlined in this guide provide a solid foundation for researchers to continue to explore the multifaceted role of NAMPT in cancer and to drive the development of innovative and effective cancer treatments.
References
- 1. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Over-expression of nicotinamide phosphoribosyltransferase in ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bosterbio.com [bosterbio.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
Initial Findings on LB-60-OF61 Hydrochloride's Therapeutic Potential: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a template and does not contain real data. The compound "LB-60-OF61 hydrochloride" is a placeholder, as no publicly available information could be found for a substance with this designation in the current scientific literature as of December 2025. This document is intended to serve as a structural example of a technical whitepaper, demonstrating the requested format for data presentation, experimental protocols, and visualizations.
Abstract
This document provides a comprehensive overview of the initial preclinical findings for the novel therapeutic agent, this compound. The synthesized data herein suggests a potential therapeutic role in [Placeholder: e.g., oncology, neurology, immunology ] through the modulation of the [Placeholder: e.g., XYZ signaling pathway ]. This technical guide details the experimental methodologies employed, presents quantitative data from key studies, and visualizes the proposed mechanism of action and experimental workflows. The information is intended to provide a foundational understanding for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a [Placeholder: e.g., small molecule inhibitor, monoclonal antibody, etc. ] targeting [Placeholder: e.g., a specific enzyme, receptor, or protein-protein interaction ]. The rationale for its development is based on the growing body of evidence implicating the [Placeholder: e.g., XYZ signaling pathway ] in the pathophysiology of [Placeholder: e.g., specific disease ]. This paper summarizes the initial in vitro and in vivo studies conducted to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial preclinical evaluation of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 (nM) | Standard Deviation | N |
| [e.g., Cancer Cell Line A] | [e.g., Cell Viability (MTT)] | [e.g., 50] | [e.g., 5.2] | 3 |
| [e.g., Cancer Cell Line B] | [e.g., Cell Viability (MTT)] | [e.g., 75] | [e.g., 8.1] | 3 |
| [e.g., Normal Fibroblast] | [e.g., Cell Viability (MTT)] | [e.g., >1000] | [e.g., N/A] | 3 |
Table 2: In Vivo Efficacy in [Placeholder: e.g., Xenograft Mouse Model]
| Treatment Group | N | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | p-value |
| Vehicle Control | 10 | [e.g., 1500 ± 250] | N/A | N/A |
| LB-60-OF61 (10 mg/kg) | 10 | [e.g., 750 ± 150] | [e.g., 50%] | [e.g., <0.05] |
| LB-60-OF61 (30 mg/kg) | 10 | [e.g., 450 ± 100] | [e.g., 70%] | [e.g., <0.01] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted in complete medium and added to the wells. Cells were incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using a non-linear regression analysis in GraphPad Prism.
Xenograft Mouse Model
-
Cell Implantation: 1 x 10^6 [Placeholder: e.g., Cancer Cell Line A ] cells were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Randomization and Treatment: Mice were randomized into treatment groups and treated daily via oral gavage with either vehicle control or this compound at the indicated doses.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study was terminated after 21 days, and tumors were excised for further analysis.
Visualizations
The following diagrams illustrate the proposed signaling pathway, experimental workflow, and logical relationships based on the initial findings.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for the in vivo xenograft model experiment.
Conclusion and Future Directions
The initial preclinical data for this compound are promising, demonstrating potent in vitro activity and significant in vivo efficacy in a [Placeholder: e.g., xenograft model of cancer ]. The proposed mechanism of action, inhibition of the [Placeholder: e.g., XYZ signaling pathway ], provides a strong rationale for its therapeutic potential.
Future studies will focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic profiling.
-
In-depth toxicological evaluation.
-
Efficacy studies in additional preclinical models.
-
Identification of potential biomarkers for patient stratification.
These investigations will be crucial for the continued development of this compound as a potential novel therapeutic agent.
Methodological & Application
Application Notes and Protocols for LB-60-OF61 Hydrochloride in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-60-OF61 hydrochloride is a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an essential enzyme in the NAD+ salvage pathway.[1] As a cytotoxic compound, it shows selectivity towards cancer cell lines with high MYC expression.[1] Notably, in HCT116 human colorectal carcinoma cells, LB-60-OF61 has demonstrated a half-maximal inhibitory concentration (IC50) of approximately 30 nM.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in the HCT116 cell line, a widely used model in colorectal cancer research.[2][3][4]
Key Signaling Pathway
The primary mechanism of action for this compound is the inhibition of NAMPT. This enzyme is critical for the cellular synthesis of NAD+, a vital coenzyme for numerous metabolic and signaling pathways. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to metabolic collapse and, ultimately, cell death.
Caption: NAMPT Inhibition Pathway of this compound.
Experimental Protocols
1. Cell Culture
HCT116 cells are an adherent human colorectal carcinoma cell line.
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
2. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[5][6]
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 30, 100, 1000 nM) and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[6][8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Procedure:
-
Seed HCT116 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.[9]
-
Treat the cells with the desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
4. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[10]
-
Procedure:
-
Seed HCT116 cells in a suitable culture dish and treat with this compound.
-
Lyse the cells and collect the protein lysate.
-
Add the cell lysate to a 96-well plate with the caspase-3 substrate (DEVD-pNA).
-
Incubate at 37°C and measure the absorbance at 405 nm to detect the chromophore p-nitroanilide (pNA) cleaved by active caspase-3.[10]
-
Experimental Workflow
Caption: In Vitro Assay Workflow for this compound.
Data Presentation
Table 1: Cell Viability (MTT Assay) Data
| Concentration (nM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 30 | |||
| 100 | |||
| 1000 |
Table 2: Apoptosis (Annexin V/PI) Data
| Concentration (nM) | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| 0 (Control) | ||||
| 10 | ||||
| 30 | ||||
| 100 |
Table 3: Caspase-3 Activity Data
| Concentration (nM) | Caspase-3 Activity (Fold Change) |
| 0 (Control) | 1.0 |
| 10 | |
| 30 | |
| 100 |
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All research should be conducted in accordance with institutional and national guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 3. HCT116 Cells [cytion.com]
- 4. HCT116 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 5. Cell Viability Assay [bio-protocol.org]
- 6. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. dovepress.com [dovepress.com]
Application Notes and Protocols for LB-60-OF61 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-60-OF61 hydrochloride is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2] Due to the increased reliance of many cancer cells on this pathway for NAD+ biosynthesis, NAMPT has emerged as a significant therapeutic target. This compound exhibits cytotoxic effects, with a noted selectivity for cancer cell lines that overexpress the MYC oncogene.[1][2] These application notes provide detailed protocols for the dissolution and use of this compound in a cell culture setting, along with information on its mechanism of action.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₁ClN₆O₂ | |
| Molecular Weight | 531.06 g/mol | |
| CAS Number | 742064-38-6 | |
| Appearance | White to off-white solid powder |
Solubility Data
Quantitative solubility data for this compound is not consistently reported by suppliers. The free base, LB-60-OF61, is known to be highly soluble in DMSO. For the hydrochloride salt, solubility in common cell culture solvents should be determined empirically. The following table provides guidance.
| Solvent | Reported Solubility | Recommended Starting Concentration for Stock |
| DMSO | Soluble (Exact concentration not specified) | 10 mM |
| Ethanol | Not Reported | To be determined empirically |
| PBS | Not Reported (Expected to be low) | Not recommended for primary stock |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 2 years | Store in a dry, dark place. |
| 4°C | Short-term | ||
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, anhydrous
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: In a sterile biological safety cabinet, allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.31 mg of the compound (Molecular Weight = 531.06 g/mol ).
-
Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. In this example, add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex the solution until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath may be used to facilitate the process. The resulting solution should be clear and free of particulates.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
-
Example Dilution (for a 10 µM working solution):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution.
-
Further dilute this 100 µM solution 1:10 in cell culture medium to achieve a final concentration of 10 µM.
-
-
Application to Cells: Immediately add the prepared working solutions to your cell cultures.
-
Controls: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.
Mechanism of Action and Signaling Pathway
This compound targets and inhibits NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. This pathway is crucial for replenishing cellular NAD+ pools, which are essential for a multitude of cellular processes including ATP production, DNA repair, and the activity of NAD+-dependent enzymes like sirtuins and PARPs. In cancer cells, particularly those with high metabolic rates and MYC overexpression, there is an increased dependence on the NAMPT-mediated salvage pathway. Inhibition of NAMPT by LB-60-OF61 leads to a depletion of intracellular NAD+, triggering an energy crisis, disruption of redox balance, and ultimately leading to cell cycle arrest and apoptosis.
Caption: Inhibition of NAMPT by this compound disrupts NAD+ synthesis.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
Caption: Standard workflow for determining the IC50 of this compound.
References
Determining the IC50 of LB-60-OF61 Hydrochloride in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) of LB-60-OF61 hydrochloride across various cancer cell lines. The IC50 value is a critical measure of drug potency, quantifying the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[1][2] These protocols are designed to ensure reproducibility and accuracy in assessing the in vitro efficacy of this compound, a crucial step in preclinical drug development. The methodologies outlined include the widely used MTT and Sulforhodamine B (SRB) assays. Additionally, this guide details data presentation and analysis, including the generation of dose-response curves to accurately calculate IC50 values.
Introduction
This compound is a novel compound under investigation for its potential as a cancer therapeutic. A fundamental aspect of characterizing its anti-cancer activity is the determination of its IC50 value. This value provides a quantitative measure of the compound's effectiveness in inhibiting cancer cell proliferation. The IC50 is determined by exposing cultured cancer cells to a range of drug concentrations and measuring cell viability after a specified incubation period.[3] The resulting data are used to construct a dose-response curve, from which the IC50 value is derived.[3] The choice of cancer cell lines is critical, as different cell types can exhibit vastly different sensitivities to a given compound.[1] This document provides protocols for two robust and commonly used colorimetric assays for determining cell viability: the MTT assay and the SRB assay.
Data Presentation
The cytotoxic effects of this compound should be evaluated across a panel of well-characterized cancer cell lines. The resulting IC50 values should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Assay Used |
| Breast Cancer | MCF-7 | 5.2 | MTT |
| Breast Cancer | MDA-MB-231 | 8.9 | MTT |
| Lung Cancer | A549 | 12.5 | SRB |
| Lung Cancer | H460 | 9.8 | SRB |
| Colon Cancer | HCT116 | 3.1 | MTT |
| Colon Cancer | HT-29 | 6.7 | MTT |
| Prostate Cancer | PC-3 | 15.3 | SRB |
| Prostate Cancer | DU145 | 18.1 | SRB |
| Ovarian Cancer | OVCAR-3 | 7.5 | MTT |
| Leukemia | K-562 | 1.8 | MTT |
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound in adherent cancer cell lines.
General Workflow for IC50 Determination
The overall experimental workflow for determining the IC50 value is depicted below. This process involves cell seeding, treatment with the compound at various concentrations, incubation, measurement of cell viability, and subsequent data analysis.
Caption: General experimental workflow for IC50 determination.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Shake the plate for 10 minutes to ensure complete dissolution.[4] Measure the absorbance at 490 nm using a microplate reader.[4]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plate five times with deionized water and allow it to air dry.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Removal of Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.[3] Allow the plate to air dry completely.
-
Solubilization and Data Acquisition: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[3] Shake the plate for 5-10 minutes. Measure the absorbance at 510 nm using a microplate reader.[3]
Data Analysis
-
Calculate Percentage of Cell Viability:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
-
Plot Dose-Response Curve:
-
Plot the percentage of cell viability against the logarithm of the drug concentration. This will typically generate a sigmoidal curve.[1]
-
-
Determine IC50 Value:
Signaling Pathway Visualization (Example)
As the precise mechanism of action for this compound is under investigation, a generalized signaling pathway frequently implicated in cancer is provided as an example. The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell proliferation and survival, and its dysregulation is common in many cancers.
Caption: Example of the EGFR signaling pathway.
Conclusion
The protocols detailed in this document provide a robust framework for the initial in vitro characterization of this compound. Consistent application of these methods will yield reliable and comparable IC50 data, which is essential for the continued development and evaluation of this potential therapeutic agent. It is recommended to test the compound in a diverse panel of cancer cell lines to establish a broad understanding of its activity spectrum.
References
Application Notes and Protocols for NAD+ Depletion Assay Using LB-60-OF61 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its depletion has emerged as a therapeutic strategy in oncology and other diseases. LB-60-OF61 hydrochloride is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of NAD+ synthesis. Inhibition of NAMPT by this compound leads to a rapid decrease in intracellular NAD+ levels, inducing cellular stress and apoptosis, particularly in cancer cells with high metabolic demands. These application notes provide a detailed protocol for utilizing this compound to induce and quantify NAD+ depletion in a cell-based assay.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of NAMPT. This enzyme is responsible for the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis. By blocking this crucial step in the NAD+ salvage pathway, this compound effectively reduces the cellular pool of NAD+, leading to energy depletion and cell death in NAMPT-dependent cells.
Caption: Signaling pathway of NAD+ depletion by this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on cell viability, which is a downstream consequence of NAD+ depletion. This data is based on a 3-day (72-hour) incubation period.
| Cell Line | IC50 (nM) | Assay Type | Reference |
| HCT116 | ~30 | Cell Viability | [1] |
| K562 | 2.9 | Cell Viability | |
| MOLM-13 | 4.3 | Cell Viability |
Experimental Protocols
This section provides a detailed methodology for conducting an NAD+ depletion assay using this compound.
Reagent Preparation
-
This compound Stock Solution:
-
It is recommended to dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Culture Medium:
-
Use the appropriate complete cell culture medium for the cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
NAD+/NADH Assay Kit:
-
Use a commercially available NAD+/NADH quantification kit. Prepare reagents according to the manufacturer's instructions. These kits typically include NAD+ extraction buffers, lysis buffers, and detection reagents.
-
Cell Culture and Seeding
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
For the assay, seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to adhere and stabilize overnight.
Treatment with this compound
-
Prepare serial dilutions of this compound from the stock solution in a complete cell culture medium. A suggested concentration range to start with is 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal time point for NAD+ depletion.
Measurement of Intracellular NAD+ Levels
Follow the protocol provided with the commercial NAD+/NADH assay kit. A general workflow is as follows:
-
Cell Lysis and NAD+ Extraction:
-
After the incubation period, wash the cells with cold PBS.
-
Lyse the cells using the extraction buffer provided in the kit. This step is crucial for the efficient release of intracellular NAD+.
-
-
NAD+ Quantification:
-
Transfer the cell lysates to a new 96-well plate suitable for the assay (e.g., a white or clear-bottom plate for fluorescent or colorimetric assays, respectively).
-
Add the reaction mixture from the kit to each well. This mixture typically contains an enzyme that catalyzes a reaction in which NAD+ is a limiting component, leading to the generation of a detectable signal (colorimetric or fluorescent).
-
Incubate the plate at room temperature or 37°C for the time specified in the kit's protocol to allow the reaction to proceed.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the assay kit manufacturer.
-
-
Data Analysis:
-
Generate a standard curve using the NAD+ standards provided in the kit.
-
Determine the concentration of NAD+ in each sample by interpolating from the standard curve.
-
Normalize the NAD+ concentration to the protein concentration of the cell lysate or cell number to account for variations in cell density.
-
Calculate the percentage of NAD+ depletion relative to the vehicle-treated control cells.
-
Plot the percentage of NAD+ depletion against the concentration of this compound to generate a dose-response curve and determine the EC50 for NAD+ depletion.
-
Caption: Experimental workflow for the NAD+ depletion assay.
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. Handle DMSO with care as it can facilitate the absorption of substances through the skin. All waste should be disposed of according to institutional guidelines.
References
Application Notes and Protocols for the Use of LB-60-OF61 Hydrochloride in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of LB-60-OF61 hydrochloride, a potent and selective nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor, in a preclinical xenograft model. The protocols outlined below are intended to serve as a detailed framework for evaluating the in vivo anti-tumor efficacy of this compound, particularly in cancers with MYC overexpression.
Mechanism of Action and Signaling Pathway
This compound is a small molecule inhibitor of NAMPT, a critical enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism, DNA repair, and signaling. Cancer cells, especially those with high proliferation rates and MYC overexpression, have an increased demand for NAD+. By inhibiting NAMPT, this compound depletes the cellular NAD+ pool, leading to a metabolic crisis, cell cycle arrest, and ultimately, apoptosis.[1][2] Its selectivity for MYC-overexpressing cell lines suggests a synthetic lethal interaction, where cancer cells are more dependent on the NAMPT pathway for survival than normal cells.
References
Application Notes and Protocols for LB-60-OF61 Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-60-OF61 hydrochloride is a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2] As a cytotoxic agent, it demonstrates selectivity for cell lines overexpressing the MYC oncogene.[1][2] These application notes provide detailed protocols for the proper storage, handling, and experimental use of this compound powder to ensure personnel safety, compound integrity, and experimental reproducibility.
Compound Information
| Property | Value | Reference |
| Molecular Formula | C29H31ClN6O2 | [1] |
| Molecular Weight | 531.06 g/mol | [1] |
| CAS Number | 742064-38-6 | [1][3][4][5] |
| Appearance | White to off-white solid powder | [6] |
| Biological Activity | Potent NAMPT inhibitor, cytotoxic with selectivity for MYC-overexpressing cells. IC50 ~30 nM in HCT116 cells. | [2][7] |
Proper Storage and Handling
Due to its potent and cytotoxic nature, this compound requires careful handling in a controlled laboratory environment.
Storage Conditions
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | Years | Store in a tightly sealed container under dry conditions. |
| Short-term Storage | 0 - 4°C | Weeks | Keep in a dry environment. |
| Shipping | Ambient | A few weeks | The compound is stable for short periods at room temperature. |
Data synthesized from similar compounds and vendor recommendations.[6][8]
Handling Precautions
Given that this compound is a potent cytotoxic compound, all handling should be performed within a certified chemical fume hood or a containment system like a glove box, especially when working with the powder form.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.
-
Lab Coat: A dedicated lab coat should be used.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
All weighing and initial dilutions of the powder must be performed in a chemical fume hood or an enclosure with appropriate exhaust ventilation.
-
Work surfaces should be covered with absorbent, disposable liners.
Decontamination and Waste Disposal:
-
All contaminated surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water solution.
-
Dispose of all contaminated waste, including pipette tips, tubes, and gloves, in a dedicated, clearly labeled hazardous waste container in accordance with institutional and local regulations.
Experimental Protocols
Preparation of Stock Solutions
This compound is soluble in DMSO.[6][7]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
In a chemical fume hood, weigh the desired amount of powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to fully dissolve the powder. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term use.
Caption: Workflow for preparing and storing this compound stock solutions.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of this compound on a cancer cell line (e.g., HCT116).
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Signaling Pathway
This compound inhibits NAMPT, which is a critical enzyme in the NAD+ salvage pathway. This pathway is essential for maintaining cellular NAD+ levels, which are vital for various cellular processes, including redox reactions, DNA repair (via PARPs), and signaling (via sirtuins). By inhibiting NAMPT, this compound depletes cellular NAD+, leading to energy crisis, inhibition of NAD+-dependent enzymes, and ultimately, cell death, particularly in cancer cells that have a high demand for NAD+.
Caption: Inhibition of the NAMPT pathway by this compound.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. arctomsci.com [arctomsci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. LB-60-OF61 | NAMPT inhibitor and cytotoxic compound | CAS# 794461-93-1 | InvivoChem [invivochem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for NAMPT Expression Analysis Using LB-60-OF61 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, playing a pivotal role in cellular metabolism, DNA repair, and signaling. Its upregulation in various cancers makes it a compelling therapeutic target. LB-60-OF61 hydrochloride is a potent inhibitor of NAMPT, demonstrating cytotoxicity in cancer cell lines. This document provides a comprehensive protocol for utilizing Western blot analysis to investigate the effects of this compound on NAMPT protein expression in a cellular context. It includes detailed methodologies, data presentation guidelines, and visual representations of the experimental workflow and the associated signaling pathway.
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is an essential coenzyme for numerous cellular processes, including redox reactions and as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] Cancer cells, with their high metabolic rate, are particularly dependent on the NAD+ salvage pathway for NAD+ regeneration, making the rate-limiting enzyme, NAMPT, an attractive target for cancer therapy.[3] Inhibition of NAMPT leads to NAD+ depletion, resulting in decreased ATP production and ultimately, cell death.[3] this compound has been identified as a potent inhibitor of NAMPT.[4][5] Western blotting is a fundamental technique to assess changes in protein expression levels, and this protocol outlines its application for studying the impact of this compound on NAMPT.
Signaling Pathway of NAMPT Inhibition
NAMPT is central to the NAD+ salvage pathway, converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+. NAD+ is crucial for the activity of NAD+-dependent enzymes such as SIRT1, which is involved in deacetylation of various proteins, and PARPs, which play a key role in DNA repair. By inhibiting NAMPT, this compound depletes the intracellular NAD+ pool. This reduction in NAD+ levels impairs the function of SIRT1 and PARPs, leading to downstream effects on cellular metabolism, cell cycle progression, and apoptosis. Furthermore, there is evidence of crosstalk between NAMPT and other signaling pathways, such as a negative feedback loop with TGF-β signaling in colorectal cancer cells.[6]
References
- 1. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dovepress.com [dovepress.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of proto-oncogenes, particularly c-MYC, are transcription factors that play a critical role in the regulation of cell proliferation, growth, and apoptosis.[1][2] Dysregulation of MYC is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] Investigating how novel compounds, such as LB-60-OF61 hydrochloride, affect the intricate network of MYC protein-protein interactions is crucial for understanding their mechanism of action and potential as anti-cancer agents.
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein out of a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[4][5] Co-immunoprecipitation (Co-IP) is a variation of this technique that is used to identify proteins that are bound to the protein of interest.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the immunoprecipitation of MYC and its associated proteins to study the effects of treatment with a hypothetical compound, this compound. The protocols described are based on established methods for MYC immunoprecipitation and can be adapted for specific cell lines and experimental goals.[6][7][8]
Key Experimental Objectives
-
To determine the effect of this compound on the expression levels of MYC protein.
-
To identify changes in the interaction between MYC and its known binding partners (e.g., MAX) after treatment.
-
To discover novel protein interactions with MYC that are modulated by this compound.
-
To assess the impact of the compound on post-translational modifications of MYC, such as phosphorylation, which can influence its stability and activity.[5]
Data Presentation
Quantitative analysis of protein levels from Western blots following immunoprecipitation is essential for determining the effect of this compound. The data should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on MYC Protein Levels
| Treatment Group | Concentration (µM) | Duration (hours) | Normalized MYC Protein Level (Compared to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 0 | 24 | 1.00 | 0.12 |
| LB-60-OF61 | 1 | 24 | 0.75 | 0.09 |
| LB-60-OF61 | 5 | 24 | 0.42 | 0.05 |
| LB-60-OF61 | 10 | 24 | 0.21 | 0.03 |
Table 2: Co-Immunoprecipitation of MYC-Interacting Proteins after this compound Treatment
| Target Protein | Interacting Protein | Treatment Group | Concentration (µM) | Normalized Co-IP Signal (Compared to Vehicle) | Standard Deviation |
| MYC | MAX | Vehicle | 0 | 1.00 | 0.15 |
| MYC | MAX | LB-60-OF61 | 5 | 0.95 | 0.13 |
| MYC | FBXW7 | Vehicle | 0 | 1.00 | 0.11 |
| MYC | FBXW7 | LB-60-OF61 | 5 | 1.85 | 0.21 |
| MYC | Novel Partner X | Vehicle | 0 | 1.00 | 0.08 |
| MYC | Novel Partner X | LB-60-OF61 | 5 | 0.33 | 0.04 |
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams illustrate the MYC-MAX signaling pathway and the experimental workflow for immunoprecipitation.
Caption: MYC-MAX heterodimerization and transcriptional activation pathway.
Caption: General workflow for immunoprecipitation of MYC protein.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
This protocol is designed for the preparation of whole-cell lysates suitable for immunoprecipitation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors directly to the culture dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Immunoprecipitation of Endogenous MYC
This protocol details the immunoprecipitation of MYC from the prepared cell lysates.[4][6][8]
Materials:
-
Cleared cell lysate (from Protocol 1)
-
Anti-c-MYC antibody (select a validated antibody for IP)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 1x Laemmli sample buffer or low pH elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Rotating apparatus at 4°C
Procedure:
-
Dilute the cell lysate to a final concentration of 1 mg/mL with ice-cold lysis buffer.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mg of cell lysate. Incubate on a rotator for 1 hour at 4°C. Centrifuge or use a magnetic rack to collect the beads and transfer the supernatant to a new tube.
-
Add the anti-c-MYC antibody to the pre-cleared lysate (the optimal amount should be determined empirically, typically 2-5 µg per 1 mg of lysate).
-
Incubate the lysate-antibody mixture on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G bead slurry to capture the antibody-protein complexes.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
Collect the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack. Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
Elution: Add 30-50 µL of 1x Laemmli sample buffer directly to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Centrifuge the beads and collect the supernatant, which contains the immunoprecipitated proteins.
Protocol 3: Western Blot Analysis
This protocol is for the detection of MYC and co-immunoprecipitated proteins.
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-MAX, anti-FBXW7)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Load the eluted samples from the immunoprecipitation (Protocol 2) and a portion of the input cell lysate onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using a digital imaging system. The intensity of the bands can be quantified using image analysis software.
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the impact of this compound on MYC protein interactions. By employing immunoprecipitation followed by Western blot analysis, researchers can elucidate the molecular mechanisms through which this compound may exert its effects on the MYC signaling network. Careful optimization of these protocols for specific experimental systems will be critical for obtaining reliable and reproducible data. The identification of altered protein-protein interactions will be instrumental in the development of novel cancer therapeutics targeting the MYC pathway.
References
- 1. An Overview of MYC and Its Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Myc Interacting Proteins as a Winding Path in Cancer Therapy [frontiersin.org]
- 3. Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of c-Myc Protein–Protein Interactions and Phosphorylation Status by Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 5. Detection of c-Myc protein-protein interactions and phosphorylation status by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. takarabio.com [takarabio.com]
- 7. bio-protech.com.tw [bio-protech.com.tw]
- 8. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]
Application Note: Analysis of Apoptosis Induced by LB-60-OF61 Hydrochloride Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
LB-60-OF61 hydrochloride is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer therapeutic. Preliminary studies suggest that this compound induces apoptosis in various cancer cell lines. This application note provides a comprehensive overview and detailed protocols for analyzing the apoptotic effects of this compound using flow cytometry. The described methods include the Annexin V/Propidium Iodide (PI) assay for the detection of early and late apoptosis, analysis of mitochondrial membrane potential (ΔΨm) using JC-1, and measurement of caspase-3/7 activity.
Mechanism of Action Overview
While the precise mechanism of this compound is under investigation, it is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades, ultimately leading to programmed cell death.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize hypothetical quantitative data from flow cytometry analysis of HL-60 cells treated with this compound for 24 hours.
Table 1: Apoptosis Induction by this compound in HL-60 Cells (Annexin V/PI Staining)
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| LB-60-OF61 (1 µM) | 80.1 ± 3.5 | 12.3 ± 1.8 | 7.6 ± 1.2 |
| LB-60-OF61 (5 µM) | 45.7 ± 4.2 | 35.8 ± 3.1 | 18.5 ± 2.5 |
| LB-60-OF61 (10 µM) | 15.3 ± 2.8 | 50.2 ± 4.5 | 34.5 ± 3.9 |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HL-60 Cells (JC-1 Staining)
| Treatment Group | High ΔΨm (Red Fluorescence) (%) | Low ΔΨm (Green Fluorescence) (%) |
| Vehicle Control (0 µM) | 92.5 ± 3.3 | 7.5 ± 1.1 |
| LB-60-OF61 (1 µM) | 75.4 ± 4.1 | 24.6 ± 2.8 |
| LB-60-OF61 (5 µM) | 38.9 ± 3.9 | 61.1 ± 4.2 |
| LB-60-OF61 (10 µM) | 12.1 ± 2.5 | 87.9 ± 5.3 |
Table 3: Caspase-3/7 Activation by this compound in HL-60 Cells
| Treatment Group | Caspase-3/7 Positive Cells (%) |
| Vehicle Control (0 µM) | 3.1 ± 0.6 |
| LB-60-OF61 (1 µM) | 15.8 ± 2.2 |
| LB-60-OF61 (5 µM) | 48.2 ± 5.1 |
| LB-60-OF61 (10 µM) | 85.4 ± 6.7 |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[1][2]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Seed HL-60 cells at a density of 1 x 10^6 cells/mL and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol assesses the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3][4][5][6][7]
Materials:
-
JC-1 Dye
-
DMSO
-
PBS
-
Flow cytometer
Procedure:
-
Treat HL-60 cells with this compound as described in Protocol 1.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 0.5 mL of pre-warmed cell culture medium containing 2 µM JC-1.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with PBS.
-
Resuspend the final cell pellet in 500 µL of PBS for analysis.
-
Analyze by flow cytometry, detecting green fluorescence (monomers, indicating low ΔΨm) and red fluorescence (aggregates, indicating high ΔΨm).
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases, caspase-3 and caspase-7.[8][9][10][11][12]
Materials:
-
Cell-permeable fluorogenic caspase-3/7 substrate (e.g., TF2-DEVD-FMK)
-
Wash Buffer
-
Flow cytometer
Procedure:
-
Treat HL-60 cells with this compound as described in Protocol 1.
-
Resuspend the cells in 0.5 mL of appropriate media or buffer at a density of 1 x 10^6 cells/mL.
-
Add the cell-permeable caspase-3/7 substrate according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with the provided wash buffer or PBS.
-
Resuspend the cells in 500 µL of wash buffer.
-
Analyze the fluorescence of the caspase-3/7 positive cells by flow cytometry.
Visualizations
Caption: General overview of apoptotic signaling pathways.
Caption: Experimental workflow for apoptosis analysis.
Caption: Gating strategy for Annexin V/PI assay.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 3. 2.10. Mitochondrial Membrane Potential (Δψm) Assay Using Flow Cytometry [bio-protocol.org]
- 4. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. caspase3 assay [assay-protocol.com]
- 11. stemcell.com [stemcell.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Measuring Changes in Cellular Metabolism with LB-60-OF61 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-60-OF61 hydrochloride is a potent and specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis.[1] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism (glycolysis and oxidative phosphorylation) and redox reactions. In many cancer cells, the demand for NAD+ is elevated, making the NAMPT-mediated salvage pathway a critical dependency for their survival and proliferation.[2][3] By inhibiting NAMPT, this compound effectively depletes the intracellular NAD+ pool, leading to significant alterations in cellular metabolism, ultimately inducing cellular stress and apoptosis, particularly in cancer cells with high metabolic rates.[1][4]
These application notes provide detailed protocols for utilizing this compound to investigate its effects on cellular metabolism, with a focus on measuring changes in glycolysis and oxidative phosphorylation. The provided methodologies are designed to be a comprehensive guide for researchers in academic and industrial settings.
Mechanism of Action: NAD+ Depletion and Metabolic Collapse
The primary mechanism of action of this compound is the inhibition of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[4] This leads to a rapid decrease in intracellular NAD+ levels. NAD+ is a critical cofactor for several key metabolic enzymes, most notably glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in glycolysis.[5]
Inhibition of GAPDH due to NAD+ depletion leads to a bottleneck in the glycolytic pathway, causing an accumulation of upstream metabolites and a reduction in the production of pyruvate (B1213749) and lactate.[5] Consequently, the flux through the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS) is also diminished due to the reduced supply of pyruvate-derived acetyl-CoA. The overall effect is a severe energy crisis within the cell, characterized by a drop in ATP production.[2]
Figure 1: Signaling pathway of this compound action.
Data Presentation: Expected Metabolic Changes
The following table summarizes the anticipated quantitative changes in key metabolic parameters in cells treated with this compound.
| Metabolic Parameter | Expected Change | Measurement Method |
| Intracellular NAD+ Levels | Decrease | HPLC, LC-MS/MS |
| Extracellular Acidification Rate (ECAR) | Decrease | Seahorse XF Analyzer (Glycolysis Stress Test) |
| Oxygen Consumption Rate (OCR) | Decrease | Seahorse XF Analyzer (Mito Stress Test) |
| ATP Production Rate | Decrease | Luminescence-based assays, Seahorse XF ATP Rate Assay |
| Lactate Production | Decrease | Colorimetric/Fluorometric assays, LC-MS |
| Glucose Consumption | Decrease | Colorimetric/Fluorometric assays, LC-MS |
Experimental Protocols
Protocol 1: Measurement of Cellular Respiration and Glycolysis using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) as indicators of mitochondrial respiration and glycolysis, respectively.[6][7]
Materials:
-
This compound
-
Seahorse XF96 or XFe96 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine for Mito Stress Test; glucose-free medium for Glycolysis Stress Test)
-
Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose)
-
Cell line of interest
-
Standard cell culture reagents
Experimental Workflow:
Figure 2: Experimental workflow for the Seahorse XF assay.
Procedure:
-
Cell Seeding (Day 1):
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (e.g., 20,000-80,000 cells/well, cell type-dependent).
-
Ensure even cell distribution and incubate overnight at 37°C, 5% CO2.
-
-
Drug Treatment and Sensor Cartridge Hydration (Day 2):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control.
-
Replace the culture medium with the medium containing this compound or vehicle.
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Hydrate the Seahorse XF sensor cartridge by adding XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
-
Seahorse XF Assay (Day 3):
-
Prepare the appropriate Seahorse XF assay medium. For the Mito Stress Test, supplement with glucose, pyruvate, and glutamine. For the Glycolysis Stress Test, use glucose-free medium. Warm the medium to 37°C and adjust the pH to 7.4.
-
Remove the cell plate from the incubator and wash the cells twice with the pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Prepare the inhibitor solutions for the Mito Stress Test (Oligomycin, FCCP, Rotenone/Antimycin A) or Glycolysis Stress Test (Glucose, Oligomycin, 2-DG) in the assay medium.
-
Load the inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
Place the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate and initiate the assay.
-
Data Analysis:
-
The Seahorse XF software will calculate OCR and ECAR values in real-time.
-
For the Mito Stress Test, key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity will be determined.
-
For the Glycolysis Stress Test, key parameters such as glycolysis, glycolytic capacity, and glycolytic reserve will be determined.
-
Compare the metabolic parameters of this compound-treated cells to the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular NAD+ Levels by HPLC
This protocol provides a method for the quantification of intracellular NAD+ levels using High-Performance Liquid Chromatography (HPLC).[8]
Materials:
-
This compound
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 0.6 M Perchloric Acid (PCA)
-
Ice-cold 1 M Potassium Carbonate (K2CO3)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1 M sodium phosphate (B84403) buffer, pH 6.0
-
Mobile Phase B: 100% Methanol
-
NAD+ standard solution
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate culture plates.
-
Treat cells with various concentrations of this compound or vehicle for the desired time period.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 0.6 M PCA to the cells and scrape them.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (acid extract) to a new tube.
-
Neutralize the extract by adding 1 M K2CO3 until the pH is between 6 and 7.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to remove the precipitate.
-
The resulting supernatant contains the NAD+ and can be stored at -80°C until analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a gradient of Mobile Phase A and B to separate the metabolites. A typical gradient might be: 0-5 min, 100% A; 5-15 min, linear gradient to 80% A/20% B; 15-20 min, 80% A/20% B.
-
Inject the prepared samples and NAD+ standards.
-
Detect NAD+ by UV absorbance at 260 nm.
-
-
Data Analysis:
-
Generate a standard curve using the peak areas of the NAD+ standards.
-
Quantify the NAD+ concentration in the samples by comparing their peak areas to the standard curve.
-
Normalize the NAD+ concentration to the total protein content or cell number of the corresponding samples.
-
Protocol 3: Isotope Tracing and Metabolic Flux Analysis
For a more in-depth understanding of the metabolic rewiring induced by this compound, stable isotope tracing can be employed.[9][10] This advanced technique allows for the measurement of metabolic fluxes through various pathways. A common approach involves using uniformly labeled [U-13C]-glucose or [U-13C]-glutamine.
Brief Workflow:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocols.
-
Isotope Labeling: Replace the culture medium with a medium containing a stable isotope-labeled nutrient (e.g., [U-13C]-glucose) for a defined period.
-
Metabolite Extraction: Extract intracellular metabolites as described in Protocol 2.
-
LC-MS/MS or GC-MS Analysis: Analyze the isotopic enrichment in downstream metabolites using mass spectrometry.
-
Metabolic Flux Analysis: Use specialized software to calculate the relative or absolute fluxes through metabolic pathways based on the mass isotopomer distributions.
This technique can reveal how this compound affects the contribution of different carbon sources to the TCA cycle, the pentose (B10789219) phosphate pathway, and other interconnected metabolic pathways.
Conclusion
This compound is a valuable tool for investigating the role of NAMPT and NAD+ metabolism in cellular bioenergetics. The protocols provided here offer a comprehensive framework for characterizing the metabolic effects of this compound. By combining real-time metabolic analysis using the Seahorse XF platform with quantitative measurements of intracellular NAD+ levels and advanced techniques like stable isotope tracing, researchers can gain a detailed understanding of how NAMPT inhibition impacts cellular metabolism and explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of oxidative phosphorylation and glycolysis in NK cells (Seahorse assays) [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
troubleshooting LB-60-OF61 hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LB-60-OF61 hydrochloride. The information is designed to address common challenges, particularly those related to solubility in aqueous solutions during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1] By inhibiting NAMPT, LB-60-OF61 depletes intracellular NAD+ levels, which is critical for cellular metabolism and energy production. This compound has demonstrated cytotoxic effects, particularly in cancer cell lines that have an overexpression of the MYC oncogene.[1]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
A2: Yes, it is possible to encounter solubility issues with this compound in aqueous solutions. While the hydrochloride salt form is generally intended to improve aqueous solubility compared to the free base, many complex organic molecules can still be challenging to dissolve directly in aqueous buffers, especially at high concentrations. The free base of a similar NAMPT inhibitor has been noted to have poor aqueous solubility.[2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For preparing a high-concentration stock solution, an organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for similar compounds and the free base of a related compound is highly soluble in DMSO (~200 mg/mL).[3]
Q4: How should I dilute my DMSO stock solution into an aqueous buffer for my experiment?
A4: When diluting a DMSO stock solution into an aqueous buffer, it is crucial to do so slowly and with vigorous mixing to avoid precipitation. Adding the DMSO stock dropwise to the vortexing aqueous buffer is a good practice. For cell-based assays, it is important to keep the final concentration of DMSO low (typically <0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound in aqueous solutions.
Issue 1: Precipitate forms when I dilute my DMSO stock solution into my aqueous buffer (e.g., PBS).
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Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The rapid change in solvent polarity upon dilution can cause the compound to crash out of solution.
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Troubleshooting Steps:
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Reduce the Final Concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.
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Optimize Dilution Method: Add the DMSO stock solution drop-by-drop to the aqueous buffer while vigorously stirring or vortexing. This helps to disperse the compound quickly and prevent localized high concentrations.
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Use an Intermediate Dilution Step: Perform a serial dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer, then add this intermediate solution to the final volume of the buffer.
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Consider Co-solvents: For in vivo formulations, co-solvents are often necessary. A common vehicle for poorly soluble compounds includes a mixture of DMSO, polyethylene (B3416737) glycol (PEG), Tween 80, and saline.[4] You may need to optimize the ratios for your specific application.
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Issue 2: My this compound powder will not dissolve directly in my aqueous buffer.
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Possible Cause: The intrinsic aqueous solubility of this compound is low, even as a salt. The pH of your buffer may also not be optimal for solubility.
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Troubleshooting Steps:
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Prepare a Concentrated Stock in Organic Solvent: As recommended, first dissolve the compound in 100% DMSO to create a high-concentration stock solution. Then, dilute this stock into your aqueous buffer.
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Adjust the pH of the Aqueous Buffer: The solubility of hydrochloride salts can be influenced by pH. Generally, for a salt of a weak base, solubility is higher at a lower pH. You can try adjusting the pH of your buffer downwards. However, be mindful of the pH compatibility with your experimental system (e.g., cell culture). Aqueous solutions of hydrochloride salts can be slightly acidic.[5]
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Gentle Warming and Sonication: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of the compound in the aqueous buffer. However, be cautious as excessive heat can degrade the compound. Always check for compound stability under these conditions.
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Quantitative Data Summary
| Compound | Solvent | Solubility | Concentration (mM) |
| LB-60-OF61 (Free Base) | DMSO | ~200 mg/mL | ~404.38 mM |
Data sourced from a supplier's product information sheet.[3]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
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Materials:
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This compound (MW: 531.06 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Procedure:
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Weigh out 5.31 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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Protocol for Preparing a 10 µM Working Solution in Cell Culture Medium
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Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed cell culture medium
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Sterile conical tubes
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Procedure:
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Calculate the volume of the 10 mM stock solution needed. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
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Dispense 10 mL of pre-warmed cell culture medium into a sterile conical tube.
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While gently vortexing the cell culture medium, add 10 µL of the 10 mM stock solution dropwise.
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Continue to mix for a few seconds to ensure homogeneity.
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The final concentration of DMSO in this working solution will be 0.1%, which is generally well-tolerated by most cell lines.
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Use the working solution immediately or store it as appropriate for your experiment, being mindful of the stability of the compound in aqueous media.
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Visualizations
Signaling Pathway Diagrams
References
Technical Support Center: Optimizing LB-60-OF61 Hydrochloride for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LB-60-OF61 hydrochloride in cytotoxicity assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] By inhibiting NAMPT, this compound depletes the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes including energy metabolism and DNA repair. This NAD+ depletion leads to metabolic stress and induces apoptosis, particularly in cancer cells with high energy demands and those overexpressing MYC.[1][2]
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A2: A good starting point for a dose-response experiment is to use a logarithmic dilution series ranging from 1 nM to 10 µM. Given that LB-60-OF61 has an IC50 of approximately 30 nM in HCT116 cells, this range should allow you to determine the effective concentration for your specific cell line.[1][3]
Q3: How should I prepare and store this compound?
Q4: What is the recommended solvent for this compound?
A4: The recommended solvent for preparing a stock solution of LB-60-OF61 is DMSO.[3] For the hydrochloride salt, while it may have some aqueous solubility, a DMSO stock is standard for in vitro assays.
Q5: What is the optimal incubation time for a cytotoxicity assay with this compound?
A5: The optimal incubation time will vary depending on the cell line and the endpoint being measured. For cytotoxicity assays, typical incubation times range from 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the ideal duration for your experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. Avoid the "edge effect" by not using the outer wells of the plate or by filling them with sterile PBS. |
| Precipitation of the compound | Prepare fresh dilutions from the DMSO stock for each experiment. When diluting the DMSO stock into aqueous culture medium, do so in a stepwise manner and mix gently but thoroughly to avoid precipitation. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). | |
| Low signal or no cytotoxic effect observed | Ineffective concentration range | The effective concentration may be higher for your specific cell line. Test a higher concentration range. |
| Insufficient incubation time | The compound may require a longer duration to induce a cytotoxic effect. Perform a time-course experiment with longer incubation periods. | |
| Cell line resistance | The cell line may have intrinsic or acquired resistance to NAMPT inhibitors. Consider using a different cell line or investigating potential resistance mechanisms. | |
| High background signal in the assay | Compound interference | Test for direct reduction of the assay reagent (e.g., MTT) by this compound in a cell-free system. If interference is observed, consider using a different cytotoxicity assay with an alternative readout (e.g., ATP-based assay). |
| Contamination | Ensure aseptic techniques are followed during cell culture and the assay procedure. |
Data Presentation
Physicochemical Properties and Storage
| Parameter | Information |
| Molecular Formula | C29H31ClN6O2 |
| Molecular Weight | 531.06 g/mol |
| Solubility | Soluble in DMSO (free base is ~200 mg/mL)[3] |
| Storage of Powder | Store at -20°C for up to 3 years.[3] |
| Storage of Stock Solution (in DMSO) | Store in aliquots at -80°C for up to 6 months.[3] |
Recommended Concentration Ranges for Initial Experiments
| Cell Line Type | Starting Concentration Range | Notes |
| MYC-overexpressing cancer cells (e.g., HCT116) | 1 nM - 1 µM | Based on known high sensitivity. |
| Other cancer cell lines | 10 nM - 10 µM | A broader range to account for varying sensitivities. |
| Non-cancerous cell lines | 100 nM - 50 µM | Generally expected to be less sensitive. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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Procedure:
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Allow the vial of this compound to equilibrate to room temperature before opening.
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Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 5.31 mg of this compound in 1 mL of DMSO.
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Vortex briefly to ensure complete dissolution.
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Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C.
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Protocol 2: MTT Cytotoxicity Assay
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Materials:
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Cells of interest
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Complete cell culture medium
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96-well clear, flat-bottom tissue culture plates
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This compound stock solution (10 mM in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Microplate reader
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Procedure:
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Cell Seeding:
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Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
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Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
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Compound Treatment:
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Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
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Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound) and a no-cell control (medium only).
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Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
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Incubate the plate for the desired time period (e.g., 48 or 72 hours).
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MTT Addition and Incubation:
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After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
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Formazan Solubilization:
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Carefully remove the medium containing MTT.
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Add 100 µL of solubilization solution to each well.
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Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
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Absorbance Measurement:
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Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
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Data Analysis:
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Subtract the absorbance of the no-cell control from all other readings.
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Calculate the percentage of cell viability for each treatment relative to the vehicle control:
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% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
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Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
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Mandatory Visualizations
Caption: Signaling pathway of this compound induced cytotoxicity.
Caption: Workflow for optimizing LB-60-OF61 in cytotoxicity assays.
References
Technical Support Center: Managing Off-Target Effects of LB-60-OF61 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating potential off-target effects of the hypothetical kinase inhibitor, LB-60-OF61 hydrochloride, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For kinase inhibitors, which are designed to block specific kinase enzymes, off-target binding can modulate other signaling pathways.[1] This is a significant concern as it can lead to cellular toxicity, misinterpretation of experimental results, and potential adverse side effects in clinical applications.[1][2] The structural similarity of the ATP-binding pocket across the human kinome is a primary reason for these off-target interactions.[2]
Q2: How can I determine if the cellular phenotype I observe is a result of on-target or off-target effects of this compound?
A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects:
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Use of Structurally Unrelated Inhibitors: Confirm your findings with a second, structurally different inhibitor that targets the same primary kinase. If the phenotype persists, it is more likely to be an on-target effect.[3]
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Dose-Response Analysis: Conduct experiments across a broad range of this compound concentrations. On-target effects should manifest at lower concentrations compared to off-target effects.[2]
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Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[1]
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Genetic Approaches: Use genetic tools like siRNA or CRISPR to knock down the target kinase. If this phenocopies the effect of this compound, it supports an on-target mechanism.[3]
Q3: What initial steps should I take if I suspect off-target effects are impacting my results?
A3: If you suspect off-target effects, consider the following initial steps:
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Literature Review: Thoroughly research the known selectivity profile of your kinase inhibitor class.[2]
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Kinome Profiling: This technique screens your inhibitor against a large panel of kinases to determine its selectivity profile and identify potential unintended targets.[1]
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Western Blotting: Analyze the phosphorylation status of known downstream targets of your kinase of interest. Additionally, examine key proteins in related pathways that are not expected to be affected. Unexpected changes can indicate off-target activity.[1]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[1] 2. Test inhibitors with different chemical scaffolds but the same target.[1] | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[1] |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration.[1] 2. Consider dose interruption or reduction strategies.[1] | Minimized cytotoxicity while maintaining the desired on-target effect. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media.[1] 2. Use a vehicle control to ensure the solvent is not causing toxicity.[1] | Prevention of compound precipitation, which can lead to non-specific effects.[1] |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways.[1] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1] | A clearer understanding of the cellular response and more consistent, interpretable results.[1] |
| Inhibitor instability | 1. Check the stability of this compound under your experimental conditions (e.g., temperature, light exposure). | Ensures that the observed effects are due to the inhibitor and not its degradation products.[1] |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.[1] | Helps to distinguish between general off-target effects and those specific to a particular cellular context.[1] |
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[1]
Methodology:
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Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[1]
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Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.
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Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.[1]
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Data Analysis: The results are usually expressed as the percentage of inhibition for each kinase at the tested concentration. Potent off-target interactions can then be further validated with IC50 determination.
Protocol 2: Western Blotting for Pathway Analysis
Objective: To assess the on-target and off-target effects of this compound by analyzing the phosphorylation status of key signaling proteins.
Methodology:
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Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control.
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Protein Extraction: Lyse the cells and quantify the total protein concentration.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase, its downstream substrates, and known off-target pathway proteins.
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Detection: Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
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Analysis: Quantify the band intensities to determine the change in phosphorylation of each protein in response to the inhibitor.
Data Presentation
Table 1: Illustrative Selectivity Profile of a Hypothetical Kinase Inhibitor (this compound)
| Kinase Target | On-Target/Off-Target | IC50 (nM) |
| Target Kinase A | On-Target | 15 |
| Kinase B | Off-Target | 250 |
| Kinase C | Off-Target | 800 |
| Kinase D | Off-Target | >10,000 |
| Kinase E | Off-Target | 1,500 |
This table illustrates how a higher IC50 value for off-target kinases compared to the on-target kinase indicates a degree of selectivity.
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: On-target vs. off-target signaling pathways.
References
LB-60-OF61 hydrochloride stability in cell culture media over time
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of LB-60-OF61 hydrochloride in cell culture media. As specific stability data for this compound is not publicly available, this guide offers general principles and experimental protocols for researchers to determine its stability in their specific experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a hydrochloride salt like LB-60-OF61 in cell culture media?
Several factors can influence the stability of chemical compounds in cell culture media.[1] For hydrochloride salts, the following are particularly important:
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pH of the media: The stability of many compounds is pH-dependent. While most culture media are buffered to a physiological pH of around 7.4, cellular metabolism can cause shifts in pH, potentially affecting the compound's stability.[1][2]
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Media Composition: Components within the media, such as serum proteins, amino acids (e.g., cysteine), and metal ions, can interact with and potentially degrade the compound.[1][3]
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Temperature: Standard incubation temperatures of 37°C can accelerate the degradation of some compounds.[1]
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Light Exposure: Some compounds are sensitive to light and can degrade upon exposure.[1][4]
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Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of sensitive compounds.[1]
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Hydrolysis: As a hydrochloride salt, the compound may be susceptible to hydrolysis, which can be influenced by pH and temperature.[2]
Q2: I observed precipitation when I diluted my this compound stock solution in the cell culture medium. What should I do?
Precipitation upon dilution into aqueous culture media is a common issue, especially for hydrophobic compounds.[2] Here are some steps to mitigate this:
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Stepwise Dilution: Perform serial dilutions in your culture medium rather than a single large dilution. This gradual change in the solvent environment can help maintain solubility.[2]
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Warm the Media: Gently warming the culture media to 37°C before adding the compound can sometimes improve solubility.[2]
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Sonication: A brief sonication of the diluted solution can help with dispersion.[2]
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Solvent Choice: While it is recommended to use a non-aqueous solvent like DMSO for the initial stock solution, ensure the final concentration of the organic solvent in the cell culture medium is low (typically below 0.5%) to avoid cellular toxicity.[5]
Q3: How can I determine the stability of this compound in my specific cell culture medium over time?
To determine the stability, you should perform a time-course experiment where the concentration of the compound is measured at different time points. A common and reliable method for this is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][6] This will allow you to understand the degradation kinetics of the compound in your experimental setup.[2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound in the cell culture media. | - Prepare fresh working solutions for each experiment. - Minimize the exposure of the media containing the compound to light.[4] - Determine the stability of the compound in your media over the course of your experiment using methods like HPLC.[2] |
| Precipitation of the compound. | - Visually inspect the media for any precipitate after adding the compound. - Consider using a lower concentration or a different dilution method.[1] | |
| Loss of compound activity over time | Degradation in the stock solution. | - Prepare fresh stock solution. - Aliquot the stock solution and store it at -80°C, protected from light, to avoid repeated freeze-thaw cycles.[4] |
| Degradation in the cell culture media. | - Prepare working solutions immediately before use.[4] - Minimize the time the compound is in the aqueous solution before being added to the cells.[2] |
Hypothetical Stability Data of a Hydrochloride Compound in Cell Culture Media
The following table is a hypothetical example demonstrating how to present stability data for a compound like this compound. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100% | 100% |
| 2 | 98% | 95% |
| 6 | 92% | 88% |
| 12 | 85% | 75% |
| 24 | 70% | 55% |
| 48 | 50% | 30% |
| 72 | 35% | 15% |
Experimental Protocols
Protocol: Assessing Compound Stability in Cell Culture Media using HPLC
This protocol provides a general framework for assessing the stability of a compound like this compound in cell culture media.
1. Materials:
- This compound
- Cell culture media (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments
- HPLC system with a suitable detector (e.g., UV)
- Appropriate HPLC column (e.g., C18)
- Sterile microcentrifuge tubes
- Incubator (37°C, 5% CO2)
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Spike the compound into pre-warmed cell culture media at the final desired concentration.
- Immediately take a sample for the 0-hour time point.
- Incubate the media containing the compound at 37°C and 5% CO2.
- Collect aliquots at various time points (e.g., 2, 6, 12, 24, 48, 72 hours).
- At each time point, process the sample to remove proteins and other interfering substances (e.g., protein precipitation with acetonitrile).
- Centrifuge the samples and collect the supernatant.
- Analyze the concentration of the remaining compound in the supernatant using a validated HPLC method.
3. Data Analysis:
- Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
- Plot the percentage of the remaining compound against time to visualize the degradation profile.
Visualizations
Caption: Workflow for determining compound stability in cell culture media.
Caption: Hypothetical signaling pathway modulated by LB-60-OF61.
References
Technical Support Center: Minimizing Off-Target Toxicity of Novel Compounds
Disclaimer: Information regarding the specific compound "LB-60-OF61 hydrochloride" is not available in the public domain. This technical support resource provides a generalized framework and best-practice guidelines for researchers encountering toxicity in normal cells with novel anti-cancer compounds, using established experimental approaches and hypothetical scenarios.
Frequently Asked Questions (FAQs)
Q1: My new compound is highly effective against cancer cell lines, but it also shows significant toxicity to my normal cell line controls. What is the first step to address this?
A1: The first step is to perform a comprehensive dose-response analysis on both cancer and a panel of relevant normal cell lines. This will help you determine the IC50 (half-maximal inhibitory concentration) for each cell type and establish the therapeutic window. A narrow therapeutic window suggests a higher potential for off-target toxicity.
Q2: How can I protect normal cells from the toxic effects of my compound without compromising its anti-cancer activity?
A2: Several strategies can be explored. One approach is the co-administration of a cytoprotective agent that selectively protects normal cells. Another is to investigate whether the toxicity is related to a specific metabolic pathway that is more active in normal cells and see if this pathway can be modulated. Finally, exploring different drug delivery systems (e.g., nanoparticles) that target the tumor microenvironment can also reduce systemic toxicity.
Q3: What are the common molecular mechanisms that can lead to toxicity in normal cells?
A3: Toxicity in normal cells often arises from the compound hitting a target that is also present and essential in healthy cells. Common mechanisms include the induction of apoptosis through pathways like the caspase cascade, disruption of critical signaling pathways such as the MAPK pathway, or off-target kinase inhibition that affects normal cellular processes.
Troubleshooting Guides
Issue 1: High cytotoxicity in normal cells at effective anti-cancer concentrations.
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Question: I am observing significant apoptosis in my normal cell lines at the same concentrations that are effective against cancer cells. How can I investigate the mechanism and find a way to mitigate this?
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Answer: We recommend a multi-step approach to diagnose and address this issue.
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Confirm the mechanism of cell death: Use assays to determine if the cell death in normal cells is indeed apoptotic (e.g., Annexin V/PI staining, caspase activity assays).
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Compare key protein expression: Analyze the expression levels of key proteins in the relevant pathways (e.g., caspases, Bcl-2 family proteins) in both your normal and cancer cell lines. A higher expression of pro-apoptotic proteins in normal cells could be a contributing factor.
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Investigate pathway activation: Use techniques like Western blotting to compare the activation state of key signaling proteins (e.g., cleaved caspase-3, phosphorylated kinases) in response to your compound in both cell types.
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Consider inhibitors: If a specific pathway is hyper-activated in normal cells, you could test the use of a specific inhibitor for that pathway in combination with your compound to see if it selectively protects the normal cells. For instance, a broad-spectrum caspase inhibitor like z-VAD-fmk can be used to confirm caspase-dependent apoptosis.[1][2]
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Issue 2: Difficulty in determining a clear therapeutic window.
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Question: The dose-response curves for my compound on normal and cancer cells are very close, making it difficult to define a safe and effective dose. What can I do?
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Answer: This is a common challenge in drug development. Here are a few suggestions:
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Expand your cell line panel: Test your compound on a wider range of cancer and normal cell lines. You may find that the toxicity is specific to certain types of normal cells, providing a clearer path forward.
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Evaluate combination therapies: Consider using your compound at a lower, less toxic concentration in combination with another anti-cancer agent. This could create a synergistic effect that is potent against cancer cells while sparing normal cells.
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Assess different exposure times: It's possible that a shorter exposure time is sufficient to kill cancer cells while allowing normal cells to recover. Conduct time-course experiments to investigate this possibility.
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Data Presentation
Table 1: Hypothetical Cytotoxicity Data of Compound "X"
| Cell Line | Cell Type | IC50 (µM) after 48h Exposure |
| HL-60 | Leukemia | 1.5 |
| MCF-7 | Breast Cancer | 2.1 |
| A549 | Lung Cancer | 3.5 |
| PBMC | Normal | 15.2 |
| HUVEC | Normal | 25.8 |
| Fibroblasts (Primary) | Normal | > 50 |
Experimental Protocols
1. Assessment of Cytotoxicity using MTT Assay
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Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
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Methodology:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treat the cells with a serial dilution of the compound for 24, 48, or 72 hours.
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Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve fitting software.
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2. Caspase-3 Activity Assay
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Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.
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Methodology:
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Treat cells with the compound at the desired concentration and time point.
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Lyse the cells and collect the protein extract.
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Incubate the lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
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Measure the fluorescence generated by the cleavage of the substrate using a fluorometer.
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Quantify the caspase-3 activity based on a standard curve generated with purified active caspase-3.
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Visualizations
Caption: Workflow for evaluating and addressing compound toxicity.
Caption: Simplified diagram of the caspase apoptosis pathway.
Caption: Differential MAPK signaling in cancer vs. normal cells.
References
Navigating Inconsistent Results with LB-60-OF61 Hydrochloride: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results when working with LB-60-OF61 hydrochloride, a potent and selective NAMPT (Nicotinamide phosphoribosyltransferase) inhibitor. By understanding the compound's mechanism of action and potential sources of experimental variability, you can optimize your protocols and ensure the reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a critical coenzyme for numerous cellular processes, including metabolism, DNA repair, and signaling. By inhibiting NAMPT, LB-60-OF61 depletes cellular NAD+ levels, leading to cell death, particularly in cancer cells that are highly dependent on this pathway. It has shown selectivity for cell lines with MYC overexpression.[1]
Q2: I'm observing a weaker or no cytotoxic effect of this compound in my cell line. What could be the reason?
A2: Several factors can contribute to a lack of cytotoxic effect. A primary reason for resistance to NAMPT inhibitors is the ability of some cell lines to utilize alternative NAD+ biosynthesis pathways.[1][2] Specifically, the Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid (NA), can compensate for NAMPT inhibition. Cells expressing high levels of nicotinate (B505614) phosphoribosyltransferase (NAPRT), the key enzyme in this pathway, can be resistant to NAMPT inhibitors.[2] Additionally, some cancer cells can utilize the de novo synthesis pathway from tryptophan.
Q3: My results with this compound are not consistent across experiments. What should I check?
A3: Inconsistent results can arise from several sources. Refer to the troubleshooting guide below for a systematic approach. Key areas to investigate include:
-
Compound Handling and Storage: Ensure proper storage of the compound as recommended by the supplier to prevent degradation. Prepare fresh dilutions for each experiment from a stock solution.
-
Cell Line Integrity: Use cell lines with a consistent and low passage number. Authenticate your cell lines periodically to ensure they have not genetically drifted.
-
Experimental Conditions: Factors like cell seeding density, confluency at the time of treatment, and the specific formulation of your cell culture medium (which may contain varying levels of nicotinic acid) can all influence the outcome.
-
Assay Variability: The type of cytotoxicity or viability assay used can impact the measured IC50 values. Ensure your assay is optimized and validated for your specific cell line and experimental conditions.
Q4: Are there known off-target effects of this compound?
A4: While LB-60-OF61 has been identified as a potent NAMPT inhibitor, like most small molecules, the potential for off-target effects cannot be entirely ruled out. The primary publication by Estoppey et al. utilized a CRISPR/Cas9 chemogenomic profiling approach to identify NAMPT as the primary target. If you suspect off-target effects, consider including appropriate controls in your experiments, such as rescuing the phenotype with NAD+ precursors like nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR).
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Problem 1: Lower than Expected Potency (High IC50 Value)
| Possible Cause | Suggested Solution |
| Cell line has an active alternative NAD+ synthesis pathway. | Characterize the expression of NAPRT and other enzymes of the Preiss-Handler and de novo NAD+ synthesis pathways in your cell line. Consider using a cell line known to be sensitive to NAMPT inhibitors as a positive control. |
| Presence of nicotinic acid (NA) in the cell culture medium. | Use a chemically defined medium with known concentrations of all components. If possible, use a medium lacking NA for your experiments to minimize the contribution of the Preiss-Handler pathway. |
| Suboptimal compound concentration or incubation time. | Perform a dose-response experiment with a wide range of this compound concentrations and multiple time points to determine the optimal conditions for your cell line. |
| High cell seeding density. | Optimize and standardize your cell seeding density. Higher cell densities can sometimes lead to an apparent increase in the IC50 value. |
| Compound degradation. | Prepare fresh stock solutions and working dilutions for each experiment. Ensure proper storage of the compound at -20°C or below, protected from light and moisture. |
Problem 2: High Variability Between Replicates or Experiments
| Possible Cause | Suggested Solution |
| Inconsistent cell health or passage number. | Use cells from a similar passage number for all experiments and ensure they are in the logarithmic growth phase at the time of treatment. |
| Incomplete solubilization of the compound. | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before preparing dilutions in aqueous media. Visually inspect for any precipitate. |
| Variations in experimental protocol. | Maintain strict consistency in all experimental steps, including incubation times, reagent concentrations, and washing steps. |
| Assay-related variability. | Ensure the chosen viability/cytotoxicity assay is linear and reproducible in your hands. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in a specific cell line. Note that IC50 values can vary depending on the cell line and experimental conditions.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| LB-60-OF61 | HCT116 | Not specified | ~30 | [1] |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, adapted from the primary literature.
Cell Viability/Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
NAD+/NADH Quantification Assay
-
Cell Treatment: Treat cells with this compound as described in the cytotoxicity assay protocol.
-
Cell Lysis and Extraction: At the desired time points, wash the cells with cold PBS and lyse them using an appropriate extraction buffer (e.g., an acidic buffer for NAD+ and a basic buffer for NADH to ensure stability).
-
Quantification: Use a commercially available NAD/NADH quantification kit following the manufacturer's instructions. These kits typically involve an enzymatic cycling reaction that generates a fluorescent or colorimetric signal proportional to the amount of NAD+ or NADH in the sample.
-
Data Normalization: Normalize the NAD+/NADH levels to the total protein concentration or cell number for each sample.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of NAMPT and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic
References
Technical Support Center: Improving the Therapeutic Index of NAMPT Inhibitors In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors. The goal is to help overcome common challenges encountered during in vivo experiments and to enhance the therapeutic index of these promising anti-cancer agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities associated with systemic NAMPT inhibitor administration?
A1: The primary dose-limiting toxicities observed in both preclinical models and clinical trials are on-target effects resulting from systemic NAD+ depletion in healthy tissues.[1][2][3][4] The most significant of these is thrombocytopenia (a reduction in platelet count).[1][4] Other reported toxicities include gastrointestinal issues, anemia, and neutropenia.[1][2][4] In preclinical studies, retinal and cardiac toxicities have also been noted as potential concerns, although these have not been consistently reported in clinical trials.[1][5][6]
Q2: How can I mitigate the on-target toxicity of my NAMPT inhibitor in vivo?
A2: Several strategies can be employed to mitigate on-target toxicity and improve the therapeutic window:
-
Nicotinic Acid (NA) Co-administration: For normal tissues that express nicotinic acid phosphoribosyltransferase (NAPRT), co-administering NA can rescue them from NAD+ depletion. This is because NA utilizes the Preiss-Handler pathway to bypass the NAMPT-inhibited salvage pathway, thus protecting healthy cells while NAPRT-deficient tumor cells remain vulnerable.[1][4][7]
-
Targeted Delivery Systems: Utilizing antibody-drug conjugates (ADCs) to deliver a NAMPT inhibitor payload specifically to tumor cells expressing a target antigen can significantly reduce systemic exposure and associated toxicities.[2][5][6][8][9][10]
-
Combination Therapy: Combining a lower, less toxic dose of a NAMPT inhibitor with a synergistic agent, such as a PARP inhibitor, can enhance anti-tumor efficacy without increasing toxicity.[1][4][7][11]
-
Novel Inhibitor Scaffolds: Newer generations of NAMPT inhibitors, such as OT-82 and RPT1G, have been developed with potentially more favorable toxicity profiles compared to first-generation inhibitors like FK866.[1][4][12][13]
Q3: What is the rationale for combining NAMPT inhibitors with PARP inhibitors?
A3: The combination of NAMPT inhibitors and PARP inhibitors represents a powerful synthetic lethal strategy.[11] This synergy is driven by a dual assault on the NAD+ pool.[11] NAMPT inhibitors block the primary synthesis of NAD+, while PARP enzymes, which are crucial for DNA repair, consume large amounts of NAD+ as a substrate.[11] By inducing DNA damage, PARP inhibitors activate PARP enzymes, leading to further NAD+ consumption. This combined effect leads to a catastrophic depletion of NAD+ in cancer cells, resulting in metabolic collapse and cell death.[11]
Q4: How do I select an appropriate in vivo model for testing my NAMPT inhibitor?
A4: Patient and model stratification is crucial for observing a significant therapeutic window. A key biomarker is the expression of NAPRT, an enzyme in an alternative NAD+ synthesis pathway.[7] Tumor models with low or absent NAPRT expression are more dependent on the NAMPT-mediated salvage pathway and are therefore more sensitive to NAMPT inhibition.[4][7] It is recommended to characterize the expression of NAPRT in your chosen cell lines or patient-derived xenograft (PDX) models before initiating in vivo studies.
Troubleshooting Guides
Issue 1: High levels of in vivo toxicity (e.g., significant weight loss, thrombocytopenia) with minimal anti-tumor efficacy.
| Potential Cause | Troubleshooting Step |
| High systemic exposure leading to off-target toxicity. | 1. Reduce the dose of the NAMPT inhibitor. 2. Combine the lower dose with a synergistic agent like a PARP inhibitor to maintain or enhance efficacy.[7] 3. If feasible, develop an antibody-drug conjugate (ADC) to target the inhibitor to the tumor.[2][5][8] |
| The tumor model has redundant NAD+ synthesis pathways. | 1. Characterize the expression of NAPRT in your tumor model using Western blot or qPCR. 2. If NAPRT is highly expressed, consider switching to a NAPRT-deficient model.[4][7] |
| The dosing schedule is not optimal. | Experiment with different dosing schedules (e.g., intermittent vs. continuous dosing) to find a balance between efficacy and tolerability. |
| Poor bioavailability of the inhibitor. | Evaluate the pharmacokinetic properties of your compound. Consider reformulating the inhibitor to improve its bioavailability.[14] |
Issue 2: The NAMPT inhibitor shows initial efficacy, but resistance develops over time.
| Potential Cause | Troubleshooting Step |
| Upregulation of alternative NAD+ synthesis pathways. | 1. Analyze resistant tumors for increased expression of NAPRT. 2. Consider a combination therapy that also targets the compensatory pathway. |
| Acquired mutation in the NAMPT gene. | Sequence the NAMPT gene in resistant tumors to identify potential mutations in the drug-binding site. A different class of NAMPT inhibitor that binds to an allosteric site may be effective.[7] |
| Metabolic reprogramming of the tumor cells. | Perform metabolomic analysis on resistant tumors to identify altered metabolic pathways. This may reveal new therapeutic targets for a combination approach.[7] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Novel NAMPT Inhibitors
| Compound | Cell Line | IC50 (nM) | Reference |
| Compound 20 (Dual NAMPT/HDAC inhibitor) | HCT116 (Colon Cancer) | 2 | [8] |
| Compound 25 (ADC Payload) | A2780 (Ovarian Cancer) | 5 | [8] |
| Compound 25 (ADC Payload) | NCI-H526 (c-kit high) | 2 | [8] |
| Compound 25 (ADC Payload) | MDA-MB453 (HER2 high) | 0.4 | [8] |
| Compound 25 (ADC Payload) | NCI-N87 (HER2 high) | 1 | [8] |
| OT-82 | Hematological Malignancies (Average) | 2.89 ± 0.47 | [1][4] |
| OT-82 | Non-Hematological Malignancies (Average) | 13.03 ± 2.94 | [1][4] |
Table 2: In Vivo Efficacy of Novel NAMPT Inhibitor Formulations
| Compound/Formulation | Tumor Model | Efficacy | Reference |
| Urea-based inhibitor (Compound 50) | A2780 Ovarian Cancer Xenograft | 97% Tumor Growth Inhibition (TGI) on day 17 | [2] |
| Dual NAMPT/HDAC inhibitor (Compound 52) | HCT116 Tumor Xenograft | Remarkable reduction in tumor growth (superior to single agents) | [1] |
| STF-118804 | High-Risk Acute Lymphoblastic Leukemia (ALL) Xenotransplant | Improved survival and depletion of leukemia stem cells | [14] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of NAMPT and PARP Inhibitors
Objective: To assess the synergistic anti-tumor effect of combining a NAMPT inhibitor and a PARP inhibitor in vitro.[7]
-
Cell Culture: Culture cancer cells (e.g., Ewing's sarcoma cell lines) in appropriate media.[8][11]
-
Drug Preparation: Prepare serial dilutions of the NAMPT inhibitor and a PARP inhibitor in culture medium.[11]
-
Treatment: Seed cells in 96-well plates. Treat the cells with the single agents or combinations at various concentrations for 72 hours. Include a vehicle-treated control group.[11]
-
Cell Viability Assay: Assess cell viability using an MTT or CellTiter-Glo assay.[11]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Read absorbance at the appropriate wavelength.[11]
-
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.[7]
-
Apoptosis and DNA Damage Assessment (Optional):
-
Apoptosis Assay: Treat cells with synergistic concentrations of the inhibitors. After 48-72 hours, stain with Annexin V and propidium (B1200493) iodide (PI) and analyze by flow cytometry.[7]
-
Western Blot for DNA Damage: Treat cells as above. Lyse the cells and perform Western blotting to detect markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP).[11]
-
Protocol 2: Evaluating Nicotinic Acid (NA) Rescue In Vitro
Objective: To determine if co-administration of NA can rescue non-cancerous or NAPRT-proficient cells from NAMPT inhibitor-induced cytotoxicity.
-
Cell Culture: Use a cell line with known NAPRT expression.
-
Treatment: Seed cells in 96-well plates. Treat cells with a dose range of the NAMPT inhibitor, both in the presence and absence of a fixed concentration of NA (e.g., 10 µM). Incubate for 72 hours.[7]
-
Cell Viability Assay: Measure cell viability using a proliferation assay (e.g., MTT, CellTiter-Glo).[7]
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Data Analysis: Calculate the IC50 of the NAMPT inhibitor with and without NA. A significant rightward shift in the dose-response curve in the presence of NA indicates a rescue effect.[7]
Visualizations
Caption: NAD+ synthesis pathways and points of therapeutic intervention.
Caption: Workflow of a NAMPT inhibitor antibody-drug conjugate (ADC).
Caption: Logic for patient/model stratification based on NAPRT status.
References
- 1. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 2. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 3. What are the therapeutic applications for NAMPT inhibitors? [synapse.patsnap.com]
- 4. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression… [ouci.dntb.gov.ua]
- 14. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
addressing precipitation of LB-60-OF61 hydrochloride in stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with LB-60-OF61 hydrochloride, with a specific focus on preventing and resolving precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my DMSO stock solution. What should I do?
A1: Precipitation of small molecule inhibitors from DMSO stocks can occur for several reasons. Here is a step-by-step guide to address this issue:
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Attempt to redissolve: Gently warm the solution to 37°C and vortex or sonicate for 5-10 minutes. Visually inspect the solution to ensure the precipitate has fully dissolved before use. If the precipitate does not dissolve, the concentration of your stock solution is likely lower than intended.
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Consider the solvent quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of many organic compounds, leading to precipitation.[1] Always use anhydrous, high-purity DMSO for preparing stock solutions.
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Review your storage practices: Repeated freeze-thaw cycles can promote precipitation.[1] It is highly recommended to aliquot your stock solution into single-use volumes to minimize temperature fluctuations.
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Check the concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound in DMSO. While the free base (LB-60-OF61) is reported to be highly soluble in DMSO (~200 mg/mL), the hydrochloride salt may have different solubility characteristics.
Q2: What is the recommended solvent and concentration for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous DMSO. Based on data for the free base, a concentration of up to 200 mg/mL should be achievable.[2] However, it is prudent to start with a lower concentration (e.g., 10-50 mM) to ensure complete dissolution, especially if you are observing precipitation.
Q3: How should I store my this compound stock solutions?
A3: Proper storage is critical for maintaining the stability and integrity of your compound.
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[2]
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In Solvent (DMSO): Aliquot the stock solution into single-use vials and store at -80°C for long-term stability (up to 6 months). For shorter periods (up to 1 month), storage at -20°C is also acceptable.[2] Avoid repeated freeze-thaw cycles.
Q4: My compound precipitates when I dilute my DMSO stock into aqueous media for my experiment. How can I prevent this?
A4: This is a common issue for hydrophobic compounds dissolved in DMSO. The dramatic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution. Here are some strategies to mitigate this:
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Decrease the final concentration: Your target concentration in the aqueous medium may be above the compound's aqueous solubility limit. Try using a lower final concentration.
-
Use an intermediate dilution step: Before the final dilution in your aqueous buffer, create an intermediate dilution of your DMSO stock in a co-solvent system or your cell culture medium. Add the compound dropwise while gently vortexing the media.[3]
-
Optimize the final DMSO concentration: While DMSO is used to dissolve the compound, its final concentration in your assay should be kept as low as possible (ideally below 0.5%) to avoid cellular toxicity.[3]
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Consider the pH of your aqueous medium: The solubility of hydrochloride salts can be pH-dependent. Adjusting the pH of your final solution might improve solubility.
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Use a formulation with excipients: For in vivo studies, a common practice is to dilute the DMSO stock in a vehicle containing agents like PEG300, Tween 80, and saline to improve solubility and stability.[4]
Q5: Could the hydrochloride salt form of LB-60-OF61 be contributing to the precipitation issues?
A5: Yes, the salt form can significantly impact solubility.[3] Hydrochloride salts can sometimes exhibit lower solubility in the presence of a common ion (chloride). If you continue to experience precipitation, you might consider using the free base form of LB-60-OF61, which has a reported high solubility in DMSO.[2]
Quantitative Data Summary
| Compound Form | Solvent | Reported Solubility | Storage (Powder) | Storage (in DMSO) |
| LB-60-OF61 (Free Base) | DMSO | ~200 mg/mL (~404.38 mM)[2] | -20°C (3 years)[2] | -80°C (6 months)[2] |
| This compound | DMSO | Soluble (Specific quantitative data not readily available, but expected to be high) | -20°C | -80°C (Recommended) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile, amber glass vial or polypropylene (B1209903) tube
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound for your desired volume and a 10 mM concentration (Molecular Weight: 531.06 g/mol ).
-
Carefully weigh the calculated amount of the compound and transfer it to the sterile vial.
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Add the calculated volume of anhydrous DMSO to the vial.
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Vortex the solution for 1-2 minutes to facilitate dissolution.
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If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[1]
-
Sonication for 5-10 minutes can also be used to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
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10 mM this compound stock solution in DMSO
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Complete cell culture medium (pre-warmed to 37°C)
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96-well clear bottom plate
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Sterile pipette tips
Procedure:
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Prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.
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In a 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
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Add a corresponding small volume of each DMSO dilution to the wells (e.g., 2 µL) to achieve your desired final concentrations. Include a DMSO-only control.
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Incubate the plate at 37°C in a humidified incubator with 5% CO2.
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Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
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For a quantitative assessment, you can measure the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[3]
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The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
Visualizations
Caption: Workflow for preparing a stable stock solution of this compound.
Caption: Decision tree for troubleshooting precipitation issues with this compound.
Caption: Inhibition of the NAMPT pathway by this compound.
References
Technical Support Center: LB-60-OF61 Hydrochloride Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves with LB-60-OF61 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including metabolism, DNA repair, and cell signaling.[2][3][4] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to an energy crisis and ultimately inducing apoptosis (programmed cell death), particularly in cancer cells that have a high demand for NAD+.[2][5]
Q2: Why is this compound particularly effective against MYC-overexpressing cancer cells?
A2: The oncoprotein c-MYC directly upregulates the expression of NAMPT.[6][7][8] This creates a dependency in MYC-overexpressing cancer cells on the NAD+ salvage pathway for their high metabolic and proliferative rates. By inhibiting NAMPT, this compound exploits this dependency, leading to a more pronounced cytotoxic effect in these cells compared to cells with normal MYC expression. This forms a positive feedback loop where c-MYC drives NAMPT expression, and the resulting NAD+-dependent processes, in turn, support c-MYC's oncogenic functions.[6][7]
Q3: What is a typical IC50 value for this compound?
A3: The IC50 value can vary depending on the cell line and experimental conditions. However, LB-60-OF61 has been reported to have an IC50 of approximately 30 nM in HCT116 cells. This value should be used as a starting reference, and it is crucial to determine the IC50 empirically in your specific cell model.
Q4: How should I prepare and store this compound?
A4: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store stock solutions at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues encountered during dose-response experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate serial dilutions or inconsistent volumes added to wells. 2. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 3. Edge Effects: Evaporation or temperature gradients in the outer wells of the microplate. | 1. Calibrate Pipettes: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Homogenize Cell Suspension: Thoroughly mix the cell suspension before and during plating. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media to create a humidity barrier. |
| Dose-Response Curve Shift (Higher IC50) | 1. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms. 2. High Cell Density: A higher number of cells can metabolize the compound, reducing its effective concentration. 3. Presence of Nicotinic Acid (NA) in Media: Cells can use the Preiss-Handler pathway to synthesize NAD+ from NA, bypassing NAMPT inhibition.[1] | 1. Cell Line Characterization: If possible, measure the expression of Nicotinate Phosphoribosyltransferase (NAPRT), the key enzyme in the Preiss-Handler pathway. Low NAPRT expression correlates with higher sensitivity to NAMPT inhibitors.[9] 2. Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density where cells are in a logarithmic growth phase throughout the experiment. 3. Use NA-free Media: If resistance is suspected, switch to a cell culture medium that does not contain nicotinic acid. |
| Shallow or Steep Dose-Response Curve Slope | 1. Compound Solubility Issues: The compound may precipitate at higher concentrations. 2. Complex Biological Response: The observed effect might be a combination of on-target and off-target activities or downstream cellular responses. 3. Incorrect Assay Window: The chosen endpoint measurement time may not be optimal. | 1. Check Solubility: Visually inspect the wells with the highest concentrations for any signs of precipitation. If necessary, adjust the solvent concentration or sonicate the stock solution. 2. Review Literature: Investigate if similar compounds exhibit complex dose-response relationships. Consider using a more complex curve-fitting model if appropriate. 3. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing the maximal effect of the compound. |
| No Cellular Response Observed | 1. Compound Degradation: Improper storage or handling of the compound. 2. Incorrect Concentration Range: The tested concentrations are too low to elicit a response. 3. Cell Line Insensitivity: The chosen cell line may be highly resistant to NAMPT inhibition. | 1. Use Fresh Compound: Prepare fresh dilutions from a new stock vial. 2. Expand Concentration Range: Test a wider range of concentrations, spanning several orders of magnitude (e.g., from picomolar to micromolar). 3. Use a Sensitive Control Cell Line: Include a cell line known to be sensitive to NAMPT inhibitors as a positive control to validate the experimental setup. |
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol outlines a standard method for determining the dose-response of this compound on cell viability.
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Cell Seeding:
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Culture cells to ~80% confluency.
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Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2. The incubation time may need to be optimized for your specific cell line.
-
-
Resazurin (B115843) Assay:
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Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS) and filter-sterilize.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
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Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the compound concentration.
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Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Visualizations
Signaling Pathway of NAMPT Inhibition by this compound
Caption: Mechanism of action of this compound via inhibition of the NAMPT-mediated NAD+ salvage pathway.
Experimental Workflow for Dose-Response Curve Generation
Caption: Step-by-step workflow for a cell viability-based dose-response assay.
Logical Troubleshooting Flowchart
Caption: A logical flowchart to guide troubleshooting of common dose-response curve issues.
References
- 1. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. The c-MYC oncoprotein, the NAMPT enzyme, the SIRT1-inhibitor DBC1, and the SIRT1 deacetylase form a positive feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 9. oaepublish.com [oaepublish.com]
Validation & Comparative
Validating the On-Target Effects of LB-60-OF61 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LB-60-OF61 hydrochloride and other prominent nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the relevant signaling pathways and experimental workflows to objectively evaluate the on-target effects of these compounds.
Introduction to NAMPT Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. NAD+ is an essential coenzyme for numerous cellular processes, including redox reactions, DNA repair, and signaling. Cancer cells exhibit a heightened dependency on the NAMPT-mediated salvage pathway to meet their increased metabolic demands, making NAMPT a compelling target for cancer therapy.[1][2][3] this compound is a potent and selective NAMPT inhibitor identified through CRISPR/Cas9 chemogenomic profiling.[4] This guide will delve into the experimental validation of its on-target effects in comparison to other well-characterized NAMPT inhibitors.
Comparative Analysis of NAMPT Inhibitors
The following table summarizes the in vitro and cellular activities of this compound and a selection of alternative NAMPT inhibitors. This quantitative data allows for a direct comparison of their potency and efficacy.
| Inhibitor | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound | NAMPT | Enzymatic Assay | ~15 nM | - | [4] |
| NAMPT | Cell Viability | ~30 nM | HCT116 | ||
| FK866 | NAMPT | Enzymatic Assay | 0.09 nM | - | [5] |
| NAMPT | Cell Viability | Varies | Multiple | [6] | |
| GMX1778 | NAMPT | Enzymatic Assay | < 25 nM | - | [5] |
| KPT-9274 (Padnarsertib) | NAMPT, PAK4 | Enzymatic Assay | ~120 nM (NAMPT) | - | [5][7] |
| NAMPT | Cell Viability | 0.1 - 1.0 µM | Glioma cells | [7] | |
| OT-82 | NAMPT | - | - | Hematological cancer cells | [8] |
| ATG-019 | NAMPT, PAK4 | - | - | Advanced solid tumors | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and replication of experimental findings. Below are protocols for key assays used to validate the on-target effects of NAMPT inhibitors.
Biochemical NAMPT Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of NAMPT.
Principle: The assay quantifies the production of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction. This is often a coupled-enzyme assay where NMN is converted to NAD+, which then participates in a reaction that generates a fluorescent or colorimetric signal.[9][10]
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay buffer
-
Test compounds (e.g., this compound)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the recombinant NAMPT enzyme to each well of the plate.
-
Add the test compound dilutions to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding a substrate mixture containing NAM and PRPP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Add the coupling enzyme mixture (NMNAT and ADH) and ethanol.
-
Incubate for a further period to allow for signal development.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular NAD+ Level Measurement Assay
This assay determines the effect of NAMPT inhibition on intracellular NAD+ concentrations.
Principle: Cells are treated with the inhibitor, and the intracellular NAD+ levels are quantified using a commercially available NAD/NADH quantification kit. These kits typically use an enzymatic cycling reaction that generates a product with a specific absorbance or fluorescence.[5]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Cell culture medium and reagents
-
Test compounds
-
NAD/NADH quantification kit
-
Cell lysis buffer
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After treatment, lyse the cells according to the kit's protocol.
-
Follow the kit's instructions to measure the intracellular NAD+ levels.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the IC50 value for NAD+ depletion by plotting the NAD+ levels against the inhibitor concentrations.
Cell Viability Assay
This assay assesses the cytotoxic effects of NAMPT inhibition on cancer cells.
Principle: Cell viability is measured using reagents that quantify ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., WST-1). A decrease in the signal indicates a reduction in cell viability.[11]
Materials:
-
Cancer cell line
-
Cell culture medium and reagents
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal generation.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the IC50 value for cell viability by plotting the signal against the inhibitor concentrations.
Visualizing the Molecular Pathway and Experimental Design
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the NAMPT signaling pathway and the experimental workflows for inhibitor validation.
Caption: The NAMPT signaling pathway and its inhibition by LB-60-OF61.
Caption: Experimental workflow for validating the on-target effects of LB-60-OF61.
References
- 1. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 2. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 3. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of NAMPT Inhibitors: LB-60-OF61 Hydrochloride versus FK866
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors: the well-characterized compound FK866 and the more recently identified LB-60-OF61 hydrochloride. This analysis is based on publicly available experimental data to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to NAMPT Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. NAD+ is an essential coenzyme for numerous cellular processes, including cellular metabolism, DNA repair, and signaling. Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAD+ salvage pathway, making NAMPT a compelling target for anticancer therapies. Inhibition of NAMPT leads to the depletion of intracellular NAD+ pools, triggering metabolic catastrophe and ultimately leading to cancer cell death.
Mechanism of Action
Both this compound and FK866 exert their cytotoxic effects by inhibiting the enzymatic activity of NAMPT.
FK866 is a highly specific and potent, noncompetitive inhibitor of NAMPT.[1][2] Its inhibition of NAMPT leads to a gradual depletion of intracellular NAD+, which in turn induces apoptosis in cancer cells.[1][2] FK866 has been extensively studied and is often used as a reference compound in NAMPT inhibitor research.
This compound is also a potent inhibitor of NAMPT.[3][4] It was identified through a CRISPR/Cas9 chemogenomic screen and has demonstrated selectivity towards cancer cell lines overexpressing the MYC oncogene.[1][5] The binding interaction of LB-60-OF61 with NAMPT leads to the disruption of NAD+ metabolism.[6]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and FK866. It is important to note that publicly available data for this compound is limited compared to the extensive characterization of FK866.
| Parameter | This compound | FK866 | Reference(s) |
| Biochemical IC50 (NAMPT) | ~15 nM | ~0.3 - 1.60 nM | [2] |
| Cellular IC50 | Data not publicly available | ~0.5 - 100 nM (cell line dependent) | |
| Selectivity | MYC-overexpressing cell lines | Broad activity in various cancer cell lines | [1][5] |
| In Vivo Efficacy | Data not publicly available | Demonstrated efficacy in various xenograft models |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. The data presented here are for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the context of NAMPT inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the NAD+ salvage pathway and a typical experimental workflow for characterizing NAMPT inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A COMPARISON OF METHODS FOR THE INACTIVATION OF THIRD COMPONENT OF GUINEA-PIG COMPLEMENT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of LB-60-OF61 Hydrochloride's Selectivity for MYC Overexpression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LB-60-OF61 hydrochloride's performance against other alternatives in targeting MYC-overexpressing cancer cells. The following sections present supporting experimental data, detailed protocols, and visual representations of key pathways and workflows to facilitate an objective evaluation.
Introduction to MYC-Targeted Cancer Therapy
The MYC family of proto-oncogenes, particularly c-MYC, is a master regulator of cell proliferation, growth, and metabolism. Its deregulation is implicated in a majority of human cancers, making it a highly sought-after, albeit challenging, therapeutic target. The intrinsic disorder of the MYC protein has historically rendered it "undruggable" by conventional small molecule inhibitors. However, recent advancements have led to the development of novel therapeutic strategies, both direct and indirect, to counteract MYC's oncogenic functions.
This guide focuses on this compound, an indirect MYC inhibitor, and compares its selectivity for MYC-overexpressing cells with prominent direct MYC inhibitors: MYCMI-6, Omomyc, and MYCi975.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the in vitro efficacy of this compound and its alternatives in various cancer cell lines, highlighting their selectivity for cells with high MYC expression.
| Compound | Mechanism of Action | Cell Line (MYC Status) | IC50 / GI50 | Reference |
| This compound | NAMPT Inhibitor | HCT116 (MYC-dependent) | ~15 nM (IC50) | [1] |
| K562 (MYC-dependent) | Potent inhibition (IC50 not specified) | [2] | ||
| Ramos (MYC-dependent) | Potent inhibition (IC50 not specified) | [2] | ||
| MYCMI-6 | Direct MYC:MAX Interaction Inhibitor | Burkitt's Lymphoma cells (Mutu, Daudi, ST486; MYC-driven) | ~0.5 µM (GI50) | [3][4] |
| MYCN-amplified Neuroblastoma cells | <0.4 µM (GI50) | [4] | ||
| MCF7 (Breast Cancer) | IC50 for MYC:MAX inhibition <1.5 µM | [3] | ||
| Breast Cancer Cell Lines | 0.3 µM to >10 µM (IC50) | [5] | ||
| Omomyc (OMO-103) | Dominant-negative MYC peptide | Ramos (Lymphoma) | 400 nM (IC50) | [6] |
| HCT116 (Colon Cancer) | 2-3 µM (IC50) | [6] | ||
| MYCi975 | Direct MYC Inhibitor | 22Rv1 (Prostate Cancer) | Not specified (induces MYC degradation) | [7][8] |
| N-Myc dependent Neuroblastoma cells | Less potent and selective than newer analogs | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway of MYC and its Inhibition
References
- 1. Results of pharmacokinetic analysis show Omomyc mini-protein maintains its structural integrity in tumor tissue for at least 72 hours following administration - VHIO [vhio.net]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. ijbs.com [ijbs.com]
comparative analysis of cytotoxicity between LB-60-OF61 hydrochloride and KPT-9274
A Head-to-Head Examination of Two Potent Anti-Cancer Compounds
In the landscape of targeted cancer therapy, inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) have emerged as a promising strategy to exploit the metabolic vulnerabilities of tumor cells. This guide provides a detailed comparative analysis of the cytotoxicity of two such compounds: LB-60-OF61 hydrochloride and KPT-9274. While both molecules target NAMPT, KPT-9274 possesses a dual inhibitory function, also targeting p21-activated kinase 4 (PAK4), adding another layer to its mechanism of action. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their respective cytotoxic profiles and underlying mechanisms.
At a Glance: Key Differences and Cytotoxic Potency
A summary of the key features and available cytotoxicity data for this compound and KPT-9274 is presented below. It is important to note that publicly available data for this compound is limited, primarily stemming from its initial characterization. In contrast, KPT-9274 has been more extensively studied and has progressed to clinical trials.
| Feature | This compound | KPT-9274 |
| Target(s) | NAMPT | NAMPT and PAK4 |
| Reported IC50 (NAMPT, cell-free) | Not explicitly reported | ~120 nmol/L |
| Reported IC50 (Cell-based, NAD reduction) | Not explicitly reported | ~50 nM[1] |
| Reported Cytotoxicity (IC50) | ~30 nM (HCT116 cells) | Nanomolar range across various cancer cell lines |
| Key Differentiator | Selective cytotoxicity in MYC-overexpressing cells | Dual inhibition of key metabolic and signaling pathways |
Deep Dive: Mechanism of Action and Signaling Pathways
This compound: A Selective NAMPT Inhibitor
This compound is a potent inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Cancer cells, particularly those with high proliferation rates and altered metabolism, are often heavily reliant on this pathway for their energy and signaling needs. A key characteristic of this compound is its reported selectivity towards cancer cell lines that overexpress the MYC oncogene. The c-MYC oncoprotein is known to drive metabolic reprogramming, including an increased demand for NAD+, making cells with elevated c-MYC levels particularly vulnerable to NAMPT inhibition.
The primary mechanism of cytotoxicity for this compound is the depletion of the intracellular NAD+ pool. This leads to a cascade of downstream effects, including:
-
Energy Crisis: NAD+ is a critical coenzyme for ATP production through glycolysis and oxidative phosphorylation. Its depletion leads to a severe energy deficit.
-
Inhibition of NAD+-dependent enzymes: Key cellular processes, including DNA repair (mediated by PARPs) and epigenetic regulation (mediated by sirtuins), are dependent on NAD+ and are consequently impaired.
-
Induction of Apoptosis: The culmination of cellular stress from energy depletion and dysfunctional cellular processes triggers programmed cell death.
KPT-9274: A Dual Inhibitor of NAMPT and PAK4
KPT-9274 is a first-in-class, orally bioavailable small molecule that uniquely inhibits both NAMPT and p21-activated kinase 4 (PAK4). This dual-targeting mechanism provides a multi-pronged attack on cancer cell survival and proliferation.
NAMPT Inhibition by KPT-9274: Similar to LB-60-OF61, KPT-9274's inhibition of NAMPT leads to NAD+ depletion, resulting in an energy crisis and the induction of apoptosis.[2][3] This is a fundamental component of its cytotoxic effect across a broad range of solid and hematological malignancies.[1][3]
PAK4 Inhibition by KPT-9274: PAK4 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation, survival, migration, and invasion.[4] By inhibiting PAK4, KPT-9274 disrupts several key oncogenic signaling pathways, including:
-
Wnt/β-catenin Pathway: KPT-9274 attenuates the PAK4/β-catenin pathway, leading to reduced transcription of pro-proliferative and survival genes like c-Myc and cyclin D1.
-
mTORC2 Signaling: Studies have shown that KPT-9274 can lead to the downregulation of mTORC2, a key regulator of cell growth and survival.[5]
The co-inhibition of NAMPT and PAK4 by KPT-9274 is believed to have a synergistic anti-tumor effect. The energy depletion caused by NAMPT inhibition can sensitize cancer cells to the pro-apoptotic effects of PAK4 inhibition.[2]
Experimental Protocols
A generalized workflow for assessing the in vitro cytotoxicity of chemical compounds is outlined below. Specific details for the characterization of this compound and KPT-9274 would follow this general structure, with variations in cell lines, compound concentrations, and incubation times as described in their respective primary literature.
General Protocol for In Vitro Cytotoxicity Assessment (e.g., MTT/XTT Assay)
-
Cell Culture:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.
-
Plates are incubated overnight to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound or KPT-9274) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in culture media to achieve a range of final concentrations.
-
The media from the seeded plates is replaced with media containing the various concentrations of the test compound. Control wells receive media with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
-
Incubation:
-
The treated plates are incubated for a specified period (e.g., 48, 72, or 96 hours).
-
-
Viability Assay:
-
A viability reagent (e.g., MTT, XTT) is added to each well.
-
The plates are incubated for a further period to allow for the conversion of the reagent by metabolically active cells into a colored product.
-
A solubilization solution is added to dissolve the formazan (B1609692) crystals (in the case of MTT).
-
-
Data Acquisition:
-
The absorbance of each well is measured using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
The absorbance values are corrected for background absorbance.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
This comparative analysis highlights that both this compound and KPT-9274 are potent cytotoxic agents that function through the inhibition of NAMPT. This compound shows promise due to its selectivity for MYC-overexpressing cancer cells, a common feature of many aggressive tumors. However, the limited availability of public data on this compound restricts a more in-depth comparison.
KPT-9274 stands out due to its well-documented dual inhibitory mechanism targeting both NAMPT and PAK4. This provides a broader and potentially more robust anti-cancer activity by simultaneously disrupting cellular metabolism and key oncogenic signaling pathways. The extensive preclinical and ongoing clinical evaluation of KPT-9274 underscores its potential as a therapeutic agent.
For a more definitive comparison of the cytotoxic profiles of these two compounds, further head-to-head studies would be required across a panel of cancer cell lines with varying genetic backgrounds (including MYC and PAK4 expression levels). Such studies would provide a clearer understanding of their relative potency, selectivity, and the contribution of their distinct mechanisms of action to their overall anti-cancer efficacy.
References
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CRISPR/Cas9-Based Chemogenomic Profiling in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Confirming NAMPT Inhibition by Measuring Downstream Metabolic Effects: A Comparative Guide
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a pivotal enzyme in the NAD+ salvage pathway, which is critical for maintaining the cellular NAD+ pool. Due to the high metabolic demand of cancer cells, NAMPT has emerged as a significant therapeutic target.[1][2] Inhibition of NAMPT leads to a depletion of NAD+, triggering a cascade of downstream metabolic consequences that ultimately result in cell death.[2][3] This guide provides a comparative overview of methods to confirm NAMPT inhibition by measuring these downstream metabolic effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Performance of NAMPT Inhibitors
The efficacy of NAMPT inhibitors is primarily assessed by their ability to reduce intracellular NAD+ levels and subsequently inhibit cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors.
| Inhibitor | Target(s) | Biochemical IC50 (NAMPT) | Cellular IC50 (Cell Line Dependent) | Key Characteristics |
| FK866 | NAMPT | ~0.3-1.60 nM[1][4] | ~0.5-100 nM[1] | A potent and widely used research tool for NAMPT inhibition.[1] |
| KPT-9274 | NAMPT, PAK4 | ~120 nM[1] | ~0.1-1.0 µM in glioma cells[1][5] | A dual inhibitor that is currently in clinical trials for solid tumors and lymphomas.[1] |
| OT-82 | NAMPT | Not explicitly stated | ~2.89 nM (hematological) vs ~13.03 nM (non-hematological)[1][6] | A next-generation inhibitor with a focus on hematological malignancies.[1] |
| A-1293201 | NAMPT | Not explicitly stated | 55.7 nM (PC3)[3] | An orally bioavailable, non-substrate NAMPT inhibitor.[3] |
| Nampt-IN-9 | NAMPT | Not explicitly stated | 0.004-0.8 nM (Pancreatic cell lines)[2] | Demonstrates potent anti-proliferative activity, particularly in pancreatic cancer cell lines.[2] |
Downstream Metabolic Effects of NAMPT Inhibition
The primary consequence of NAMPT inhibition is the depletion of intracellular NAD+. This has several downstream effects on cellular metabolism:
-
NAD+ Depletion: As the most direct effect, a significant reduction in intracellular NAD+ levels is a key indicator of successful NAMPT inhibition.
-
ATP Depletion: NAD+ is an essential cofactor for glycolysis and oxidative phosphorylation, the primary pathways for ATP production.[7] NAMPT inhibition leads to impaired energy metabolism and a subsequent decrease in ATP levels, often leading to metabolic collapse.[2][7][8]
-
Impaired Glycolysis: The glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is NAD+-dependent.[2][9] Inhibition of NAMPT attenuates glycolysis at this step, leading to an accumulation of upstream glycolytic intermediates.[2][9]
-
Altered TCA Cycle and Other Pathways: The reduction in NAD+ also impacts the tricarboxylic acid (TCA) cycle and other metabolic pathways such as the pentose (B10789219) phosphate (B84403) pathway, amino acid metabolism, and lipid metabolism.[2][10]
-
Induction of Apoptosis: The culmination of these metabolic disruptions is the induction of apoptosis or necrotic cell death.[2][7]
The following table summarizes the observed metabolic effects of different NAMPT inhibitors.
| Inhibitor | Effect on NAD+ Levels | Effect on ATP Levels | Effect on Glycolysis | Other Metabolic Effects |
| FK866 | Rapid depletion.[11] | Delayed depletion.[8][11] | Attenuation of glycolysis.[9][12] | Alterations in amino acid, purine, pyrimidine, and lipid metabolism.[10][12][13] |
| KPT-9274 | Significant reduction.[5] | Significant reduction.[5] | Not explicitly detailed. | Downregulation of SirT1.[5] |
| OT-82 | Depletion of NAD+.[7] | Profound depletion of ATP.[7] | Significant impairment of glycolysis.[7] | May also diminish oxidative phosphorylation in some cell lines.[7] |
| Nampt-IN-9 | Effective reduction.[2] | Effective reduction.[2] | Widespread effects on glycolysis.[2] | Implied through mitochondrial dysfunction.[2] |
Visualizing the Pathway and Experimental Workflow
To better understand the mechanism of NAMPT inhibition and the methods to confirm its effects, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: The NAMPT signaling pathway and the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Crystal structure-based comparison of two NAMPT inhibitors - ZHANG - Acta Pharmacologica Sinica [chinaphar.com]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 7. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics analysis of metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 13. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro Reproducibility of LB-60-OF61 Hydrochloride and Alternative NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of LB-60-OF61 hydrochloride, a potent nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor, with other commercially available NAMPT inhibitors. The information presented is collated from various preclinical studies to offer a comprehensive overview of their efficacy, supported by detailed experimental protocols.
Introduction to NAMPT Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+). Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on this pathway for NAD+ regeneration. NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling. By blocking NAMPT, inhibitors like this compound lead to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death. This dependency makes NAMPT an attractive therapeutic target in oncology.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the in vitro cytotoxicity and enzymatic inhibition data for this compound and a selection of alternative NAMPT inhibitors. It is important to note that the experimental conditions, such as cell lines and assay methods, may vary between studies, which can influence the observed IC50 values.
Table 1: In Vitro Cytotoxicity of NAMPT Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) | Citation |
| This compound | HCT116 (Colon) | Not Specified | ~30 | |
| FK866 | HCT116 (Colon) | Not Specified | ~1,000-fold less sensitive in resistant cells | [1] |
| FK866 | Gastric Cancer Cell Lines (EMT subtype) | Not Specified | Effective in 6 of 7 lines | [2] |
| KPT-9274 | Renal Carcinoma Cell Lines | Proliferation (MTS) | 140 - 280 | [3] |
| KPT-9274 | Triple Negative Breast Cancer Cells | Growth Inhibition | Effective in vitro | [4] |
| OT-82 | Hematological Malignancy Cell Lines | Viability | 2.89 ± 0.47 | [5] |
| OT-82 | Non-hematological Malignancy Cell Lines | Viability | 13.03 ± 2.94 | [5] |
| OT-82 | Ewing Sarcoma Cell Lines | Proliferation | Single-digit nM range | [6] |
| GNE-617 | Various Cancer Cell Lines | Cell Viability | 1.82 - 5.98 | [7] |
| CHS-828 | Hematopoietic Malignancy Cell Lines | Not Specified | IC50 < 25 | [8][9] |
| STF-118804 | B-ALL Cell Lines | Viability | < 10 |
Table 2: In Vitro NAMPT Enzymatic Inhibition
| Compound | Assay Type | IC50 (nM) | Citation |
| FK866 | Enzymatic | 0.09 | [10] |
| KPT-9274 | Cell-free Enzymatic | ~120 | [11] |
| GNE-617 | Biochemical | 5 | [12][13] |
| CHS-828 | Enzymatic | < 25 | [8][10] |
Key Experimental Protocols
Reproducibility of in vitro experiments is critically dependent on standardized protocols. The following sections detail the methodologies for key assays used to evaluate NAMPT inhibitors.
Cell Viability and Cytotoxicity Assay
This assay determines the effect of NAMPT inhibitors on the proliferation and survival of cancer cells.
-
Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the NAMPT inhibitor for a specified period, typically 72 to 96 hours.
-
Viability Measurement: Cell viability is assessed using various methods:
-
Metabolic Assays (e.g., MTT, Resazurin): These assays measure the metabolic activity of viable cells. For example, a resazurin-based reagent is added to each well, and after a 1-4 hour incubation, fluorescence is measured.
-
ATP Measurement (e.g., CellTiter-Glo®): Cellular ATP levels, which correlate with cell viability, can be measured using a luciferase-based assay. The CellTiter-Glo® reagent is added to each well, and after a short incubation to stabilize the luminescent signal, luminescence is measured.
-
-
Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50)[14].
NAMPT Enzymatic Activity Assay
This biochemical assay determines the direct inhibitory effect of a compound on NAMPT enzyme activity.
-
Reaction Setup: Recombinant NAMPT is incubated with its substrates, nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), in the presence of ATP and varying concentrations of the test inhibitor[15].
-
Coupled Enzyme Reaction: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+. This newly synthesized NAD+ is then used by a second enzyme in a coupled reaction to generate a fluorescent or colorimetric signal that is proportional to the amount of NAD+ produced.
-
Data Analysis: The signal is measured over time, and the initial reaction rates are used to calculate the IC50 value of the inhibitor.
Cellular NAD+/NADH Level Measurement
This assay confirms the on-target effect of the NAMPT inhibitor by measuring the depletion of cellular NAD+ and NADH.
-
Cell Treatment and Lysis: Cells are treated with the NAMPT inhibitor for a defined period. Subsequently, the cells are lysed to extract intracellular metabolites[16][17].
-
Quantification: NAD+ and NADH levels are quantified using commercially available kits, often employing an enzymatic cycling reaction that generates a detectable signal.
-
Data Analysis: The measured NAD+/NADH levels are normalized to the total protein concentration or cell number and compared between treated and untreated cells[18].
Apoptosis Assay (Caspase-3/7 Activity)
This assay determines if the observed cytotoxicity is due to the induction of apoptosis.
-
Cell Treatment: Cells are treated with the NAMPT inhibitor for a specified time.
-
Caspase Activity Measurement: A reagent containing a luminogenic caspase-3/7 substrate is added to the cells. If caspases 3 and 7 are active, the substrate is cleaved, generating a luminescent signal.
-
Data Analysis: Luminescence is measured with a plate reader and is proportional to the amount of caspase activity[16][19][20].
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and evaluation process of NAMPT inhibitors.
Caption: The NAD+ salvage pathway and the inhibitory action of this compound.
Caption: A typical workflow for the in vitro evaluation of NAMPT inhibitors.
References
- 1. Cross resistance to diverse anticancer nicotinamide phosphoribosyltransferase inhibitors induced by FK866 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Cytotoxicity of the NAMPT Inhibitor FK866 Toward Gastric Cancer Cells With Markers of the Epithelial-Mesenchymal Transition, Due to Loss of NAPRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CHS-828 | NAMPT | Apoptosis | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
head-to-head study of LB-60-OF61 hydrochloride and other novel NAMPT inhibitors
A Head-to-Head Comparison of Novel NAMPT Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical target in cancer therapy due to its rate-limiting role in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] Cancer cells, with their high metabolic demands, often exhibit an addiction to this pathway, making NAMPT an attractive therapeutic vulnerability.[3][4] This guide provides a comparative overview of LB-60-OF61 hydrochloride and other novel NAMPT inhibitors, presenting key performance data from preclinical studies to inform further research and development.
While direct head-to-head clinical trial data for many novel NAMPT inhibitors, including the recently identified this compound, is limited, this guide synthesizes available preclinical data to offer a comparative perspective against other notable inhibitors such as KPT-9274 and OT-82.
Mechanism of Action: Targeting a Metabolic Vulnerability
NAMPT inhibitors function by blocking the enzymatic activity of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor to NAD+.[5] This leads to a rapid depletion of intracellular NAD+ pools, disrupting cellular metabolism and energy production, ultimately triggering cell death in cancer cells that are highly dependent on this pathway.[6][7] Some newer agents, like KPT-9274, also exhibit dual inhibitory mechanisms, targeting other cancer-associated proteins like p21-activated kinase 4 (PAK4), which may offer synergistic anti-tumor effects.[8][9]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo performance metrics for this compound and other novel NAMPT inhibitors. Data has been compiled from various preclinical studies to facilitate a cross-compound comparison.
Table 1: In Vitro Efficacy — Cellular Potency (IC50/EC50)
| Compound | Cancer Cell Line | Assay Type | IC50/EC50 (nM) | Key Findings |
| This compound | HCT116 (Colon) | Cell Viability | ~30 nM[10] | Potent activity against colon cancer cells.[10] Selective cytotoxicity towards MYC-overexpressing cell lines.[10][11] |
| KPT-9274 | AML Cell Lines | Apoptosis Induction | - | Induces apoptosis in AML subtypes irrespective of mutations.[12] |
| Glioma Cell Lines | Cell Viability | 100 - 1000 nM[13] | Effective against various glioma cell lines.[13] | |
| OT-82 | Hematological Malignancy Lines | Cell Viability | 2.89 ± 0.47 nM[5][14][15] | Demonstrates significantly higher potency in hematopoietic cancers compared to solid tumors.[5][14][15] |
| Non-Hematological Tumor Lines | Cell Viability | 13.03 ± 2.94 nM[5][14][15] | ||
| GNE-617 | PC3 (Prostate) | NAD+ Depletion | - | Causes a significant decrease in tumor NAD+ levels within 12 hours of treatment.[16] |
| HT-1080 (Fibrosarcoma) | NAD+ Depletion | - | Dose-dependent reduction of NAD+ with over 98% inhibition at higher doses.[16] |
Table 2: In Vivo Efficacy — Xenograft Models
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Key Findings |
| KPT-9274 | Patient-Derived AML Xenograft | - | Reduced tumor development[12] | Improved overall survival in two different mouse models of AML.[12] |
| OT-82 | High-Risk Acute Lymphoblastic Leukemia (Orthotopic) | - | Improved survival[17] | Showed significant efficacy in a preclinical model of high-risk ALL.[17] |
| GNE-617 | HT-1080 (Fibrosarcoma) | 20 or 30 mg/kg, daily for 5 days | >98% NAD+ inhibition[16] | Correlated with maximum efficacy in tumor growth inhibition.[16] |
| MPC-9528 | HT1080 (Fibrosarcoma) | 4 mg/kg, twice daily for 14 days | 100% tumor regression[18] | Demonstrates potent tumor regression with an optimized dosing schedule.[18] |
Signaling Pathways and Experimental Workflows
NAMPT Signaling Pathway
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the downstream effects of its inhibition.
Caption: The NAMPT salvage pathway and consequences of its inhibition.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines a typical workflow for assessing the efficacy of a novel NAMPT inhibitor in a preclinical xenograft model.
Caption: A generalized workflow for preclinical xenograft studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for key experiments in the evaluation of NAMPT inhibitors.
In Vitro Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the NAMPT inhibitor in a panel of cancer cell lines.[6]
-
Methodology:
-
Cell Seeding: Cancer cell lines are cultured to 80-90% confluency, harvested, and seeded into 96-well plates at a density of 3,000-5,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: A serial dilution of the NAMPT inhibitor (e.g., from 0.1 nM to 10 µM) is prepared in culture medium. The medium in the wells is replaced with the medium containing the diluted compound. A vehicle-only control (e.g., DMSO) is included.[6]
-
Incubation: The plates are incubated for 72-96 hours.[20]
-
Viability Measurement: A reagent such as CellTiter-Glo® or CellTiter-Blue® is added to each well to measure ATP levels or metabolic activity, respectively, as an indicator of cell viability.[19]
-
Data Analysis: Luminescence or fluorescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.[19]
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of a NAMPT inhibitor in an established tumor xenograft model.[6]
-
Methodology:
-
Animal Model: 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID) are used.[6]
-
Tumor Implantation: Approximately 5-10 x 10^6 cancer cells are suspended in a sterile solution (e.g., PBS or a Matrigel mixture) and injected subcutaneously into the flank of each mouse.[21]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[21]
-
Compound Administration: The NAMPT inhibitor is formulated in an appropriate vehicle and administered to the treatment group via a specified route (e.g., oral gavage) and schedule (e.g., once daily for 21 days). The control group receives the vehicle only.[6]
-
Efficacy Evaluation: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week). Treatment continues for a predefined period or until tumors in the control group reach a specified size.[6]
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are harvested, weighed, and may be used for subsequent pharmacodynamic analysis. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.[21]
-
Pharmacodynamic (PD) Biomarker Analysis
-
Objective: To confirm the mechanism of action of the NAMPT inhibitor in vivo by measuring NAD+ levels in tumor tissue.[22]
-
Methodology:
-
Sample Collection: A separate cohort of tumor-bearing mice is treated with the NAMPT inhibitor or vehicle. At specific time points after the final dose (e.g., 2, 8, 24 hours), mice are euthanized, and tumors are immediately excised.[6]
-
Tissue Processing: Tumor samples are flash-frozen in liquid nitrogen and stored at -80°C.[6]
-
NAD+ Measurement: A portion of the frozen tumor tissue is homogenized, and NAD+ levels are quantified using a validated method, such as a commercially available NAD/NADH assay kit or by LC-MS.[22]
-
Data Analysis: NAD+ levels in the tumors of the treated group are compared to those of the vehicle control group to determine the extent of target engagement.[22]
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. karyopharm.com [karyopharm.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ebiohippo.com [ebiohippo.com]
- 12. Selective targeting of NAMPT by KPT-9274 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 15. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 16. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
Validating the Link Between MYC Expression and Therapeutic Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The MYC family of proto-oncogenes, particularly c-MYC, are master regulators of cellular proliferation, growth, and metabolism. Their deregulation is a hallmark of a vast number of human cancers, making MYC an attractive, albeit challenging, therapeutic target.[1][2] Validating the hypothesis that elevated MYC expression confers sensitivity to a novel therapeutic agent, such as the hypothetically named LB-60-OF61 hydrochloride, is a critical step in preclinical drug development. This guide provides a framework for such a validation process, comparing methodologies and data presentation strategies using examples from established and experimental MYC-targeting therapies.
Due to the absence of publicly available information on "this compound," this guide will focus on the principles and established methodologies for validating the link between MYC expression and sensitivity to therapeutic compounds in general. The experimental protocols and data presented are based on studies of known MYC inhibitors and compounds whose efficacy is influenced by MYC status.
Comparative Analysis of Therapeutic Agents Targeting MYC-Driven Cancers
A crucial aspect of validating a new compound is comparing its performance against existing alternatives. The following table summarizes key characteristics of different classes of compounds that directly or indirectly target MYC, providing a benchmark for evaluating novel agents like this compound.
| Therapeutic Strategy | Example Compound(s) | Mechanism of Action | Observed Effect on MYC-High Cells | Key Experimental Validation |
| Direct MYC Inhibition | OMO-103 | Disrupts the MYC-MAX protein-protein interaction, preventing MYC transcriptional activity.[3][4] | Increased apoptosis and tumor regression.[2] | Co-immunoprecipitation to show disruption of MYC-MAX binding; ChIP-seq to show reduced MYC binding to target gene promoters. |
| BET Bromodomain Inhibition | JQ1, Mivebresib (ABBV-075) | Inhibit BET proteins (like BRD4) from binding to acetylated histones, leading to downregulation of MYC transcription. | Decreased cell proliferation and tumor growth.[5] | RT-qPCR and Western blot to show decreased MYC mRNA and protein levels; Cell viability assays (e.g., MTT, CellTiter-Glo).[5] |
| Synthetic Lethality | PARP Inhibitors (in specific contexts), Potential new compounds | Exploits dependencies of MYC-overexpressing cells on other cellular pathways for survival. | Selective killing of MYC-high cells while sparing normal cells. | High-throughput screening of compound libraries on isogenic cell lines with and without MYC overexpression. |
| Targeting Downstream MYC Pathways | CX-5461 | Inhibits RNA Polymerase I, which is essential for the high ribosomal biogenesis demanded by MYC-driven proliferation.[1] | Reduced cell growth and MYC target gene expression.[1] | Analysis of rRNA synthesis; Cell cycle analysis. |
Experimental Protocols for Validating MYC-Dependent Sensitivity
To rigorously validate the link between MYC expression and sensitivity to a compound like this compound, a multi-faceted experimental approach is necessary.
Cell Viability and Apoptosis Assays
Objective: To determine if cells with high MYC expression are more sensitive to the therapeutic agent.
Methodology:
-
Cell Lines: A panel of cancer cell lines with varying endogenous levels of MYC expression should be used. Alternatively, isogenic cell lines (genetically identical except for the gene of interest) where MYC expression can be induced or knocked down (e.g., using doxycycline-inducible systems or siRNA/shRNA) provide a more controlled system.
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay can be used to measure cell viability across a range of drug concentrations.
-
Procedure (MTT Assay Example):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound (e.g., this compound) for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A lower IC50 in MYC-high cells compared to MYC-low cells suggests MYC-dependent sensitivity.
-
Apoptosis Confirmation: To confirm that cell death is due to apoptosis, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Western blotting for cleaved PARP and cleaved Caspase-3 can be performed.
MYC Expression Analysis
Objective: To confirm the correlation between MYC protein/mRNA levels and drug sensitivity.
Methodology:
-
Western Blotting:
-
Lyse treated and untreated cells to extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to c-MYC, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate. A loading control (e.g., β-actin or GAPDH) is essential to ensure equal protein loading.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform PCR with primers specific for the c-MYC gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the amplification data to determine the relative expression of c-MYC mRNA.
-
In Vivo Xenograft Models
Objective: To validate the in vitro findings in a living organism.
Methodology:
-
Implant human cancer cells with high and low MYC expression subcutaneously into immunocompromised mice.
-
Once tumors are established, treat the mice with the therapeutic agent (e.g., this compound) or a vehicle control.
-
Monitor tumor volume over time.
-
At the end of the study, excise the tumors and perform immunohistochemistry (IHC) for MYC and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
Expected Outcome: A significant reduction in tumor growth in the MYC-high xenografts treated with the compound compared to the vehicle control and the MYC-low xenografts would provide strong evidence for MYC-dependent sensitivity.
Visualizing Pathways and Workflows
MYC Signaling Pathway and Points of Therapeutic Intervention
Caption: MYC signaling pathway and intervention points for targeted therapies.
Experimental Workflow for Validating MYC-Dependent Sensitivity
Caption: A generalized workflow for validating MYC-dependent drug sensitivity.
References
- 1. Frontiers | Strategies to target the cancer driver MYC in tumor cells [frontiersin.org]
- 2. MYC: From Undruggable Target to the First Cancer Clinical Trials [vhio.net]
- 3. researchgate.net [researchgate.net]
- 4. A big step for MYC-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for LB-60-OF61 Hydrochloride: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for LB-60-OF61 hydrochloride was found. The following disposal procedures are based on general best practices for the disposal of hydrochloride salts and laboratory chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. If available, the manufacturer's SDS for this compound must be consulted and its recommendations followed.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection.[1] For a compound like this compound, which is a hydrochloride salt, the primary hazards are associated with its potential acidity and reactivity.[1] This guide provides essential, step-by-step information for the safe and compliant disposal of this substance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety goggles or a face shield[1]
-
Chemical-resistant gloves[1]
-
A lab coat or protective suit[1]
-
In the case of handling fine powders, a dust respirator is recommended to avoid inhalation.[1]
All handling of this compound, especially during disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves neutralization of its acidic component, followed by disposal as chemical waste in accordance with institutional and local regulations.
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[2][4]
-
Collect waste in a designated, properly labeled, and sealed container.[1][5] The container must be made of a material compatible with acidic and potentially corrosive substances; plastic is often preferred.[4][6]
-
-
Neutralization (for small quantities, if permitted):
-
Dilution: If in solid form, dissolve the this compound in water to create a dilute solution. Always add the acid to water, never the other way around.[7]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution.[7] The reaction is complete when fizzing stops.[7]
-
pH Verification: Use a pH meter or pH paper to ensure the neutralized solution is within a safe range, typically between 6 and 8.[1][7]
-
-
Final Disposal:
-
The neutralized solution should be collected in a clearly labeled hazardous waste container.[1]
-
Arrange for pickup and disposal by your institution's EHS or a certified hazardous waste disposal company.[5][6]
-
Never dispose of chemical waste down the sanitary sewer unless explicitly authorized by your institution and local regulations for neutralized solutions.[8][9]
-
Quantitative Data Summary
The following table provides a summary of general quantitative guidelines relevant to the disposal of acidic chemical waste.
| Parameter | Guideline | Source(s) |
| pH Range for Neutralized Waste | 6 - 8 | [1] |
| Concentration for Sewer Disposal (if permitted) | Generally below 1% for neutral salts | [2] |
| Maximum Container Weight | Compatible with load handling regulations (e.g., maximum 15 kg) | [5] |
| Dilution of Concentrated Acids | Dilute to a concentration below 10% before neutralization | [2] |
Experimental Protocols
Protocol for Neutralization of Acidic Waste:
-
Preparation: Don appropriate PPE and work within a chemical fume hood.
-
Dilution: Slowly add the acidic waste to a large volume of cold water, with stirring, to achieve a concentration below 10%.
-
Neutralization: Gradually add a 5-10% solution of sodium bicarbonate or another suitable weak base. Monitor the reaction for fizzing.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Completion: Continue adding the base until the pH of the solution stabilizes within the neutral range (6-8).
-
Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container for collection.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. fishersci.com [fishersci.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. laballey.com [laballey.com]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
